molecular formula C9H10FNO4S B1331644 [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid CAS No. 363162-67-8

[(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid

Cat. No.: B1331644
CAS No.: 363162-67-8
M. Wt: 247.25 g/mol
InChI Key: HSTNUHGEHQNAEP-UHFFFAOYSA-N
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Description

[(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid is a useful research compound. Its molecular formula is C9H10FNO4S and its molecular weight is 247.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTNUHGEHQNAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357190
Record name N-(2-Fluorophenyl)-N-(methanesulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363162-67-8
Record name N-(2-Fluorophenyl)-N-(methanesulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid, a compound featuring key pharmacophores such as a fluorinated aromatic ring, a sulfonamide linkage, and an amino acid moiety. Moving beyond a simple recitation of techniques, this document delves into the causal reasoning behind the selection of each analytical method, the interpretation of the resulting data, and the logical workflow that culminates in the unequivocal confirmation of the molecular structure. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography are presented, providing researchers with a self-validating framework for their own analytical challenges.

Introduction: The Imperative of Structural Certainty

In the landscape of pharmaceutical development, a molecule's precise chemical structure is its fundamental identity. It dictates its physicochemical properties, governs its interactions with biological targets, and ultimately determines its efficacy and safety profile. The subject of this guide, this compound, represents a class of compounds with significant therapeutic potential, integrating structural motifs known to influence metabolic stability, binding affinity, and pharmacokinetic properties.

The presence of a fluorine atom on the phenyl ring, for instance, can dramatically alter a molecule's lipophilicity and metabolic fate. The sulfonamide group is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and anticonvulsant drugs.[1] Finally, the amino acid component provides a handle for further chemical modification and can influence solubility and transport.

This guide is structured to follow a logical, multi-technique approach to structure elucidation, beginning with preliminary characterization and culminating in the definitive assignment of the three-dimensional arrangement of atoms. Each section will not only describe the "what" and "how" but, more critically, the "why" of each experimental choice.

The Analytical Workflow: A Multi-Pillar Approach

analytical_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure synthesis Synthesis of This compound ms Mass Spectrometry (MS) (Molecular Weight & Formula) synthesis->ms Confirm Mass ir Infrared (IR) Spectroscopy (Functional Group Identification) ms->ir Identify Bonds nmr NMR Spectroscopy (Connectivity & 3D Structure) ir->nmr Map Connectivity xray X-ray Crystallography (Absolute Structure) nmr->xray Confirm 3D Arrangement

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Glimpse of Molecular Identity

Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight and elemental formula of a newly synthesized compound.

Expertise & Experience: Choosing the Right Ionization Technique

For a molecule like this compound, which possesses both acidic (carboxylic acid) and polar (sulfonamide) functional groups, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, thereby maximizing the abundance of the molecular ion. This is crucial for obtaining an accurate molecular weight. Both positive and negative ion modes should be explored. In positive ion mode, we expect to observe the protonated molecule [M+H]⁺, while in negative ion mode, the deprotonated molecule [M-H]⁻ is anticipated.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition (Positive Ion Mode):

    • Set the capillary voltage to approximately 3.5-4.5 kV.

    • Optimize the source temperature and gas flows (nebulizer and drying gas) to achieve a stable signal.

    • Acquire data over a mass range of m/z 100-500.

  • Data Acquisition (Negative Ion Mode):

    • Reverse the polarity of the capillary voltage to approximately -3.0 to -4.0 kV.

    • Re-optimize source parameters if necessary.

    • Acquire data over the same mass range.

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻).

    • Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement (typically with a mass accuracy of < 5 ppm).

Predicted Data and Interpretation

For this compound (C₉H₁₀FNO₄S), the expected monoisotopic mass is 247.0318 g/mol .

Ion Mode Expected Ion Predicted m/z
Positive[M+H]⁺248.0396
Negative[M-H]⁻246.0240

The observation of these ions with high mass accuracy would provide strong evidence for the proposed elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented. The fragmentation patterns of sulfonamides can be complex, but some characteristic losses are expected.[2]

ms_fragmentation parent [M+H]⁺ m/z 248.0396 frag1 Loss of H₂O m/z 230.0291 parent->frag1 - H₂O frag2 Loss of COOH m/z 203.0441 parent->frag2 - HCOOH frag3 Loss of SO₂ m/z 184.0441 parent->frag3 - SO₂ frag4 [C₇H₇FN]⁺ m/z 124.0562 frag2->frag4 - SO₂CH₃

Caption: Predicted MS/MS fragmentation pathway.

Common fragmentation pathways for N-sulfonylated amino acids include the loss of the carboxylic acid group and cleavage of the N-S bond. A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂.[3] The observation of these fragment ions would provide further confidence in the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Experience: The Power of Vibrational Signatures

For this compound, we expect to observe characteristic absorption bands for the carboxylic acid, sulfonamide, and aromatic moieties. The positions of these bands can be influenced by hydrogen bonding and the electronic effects of neighboring groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Data and Interpretation
Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid
1350-1300 and 1160-1130Asymmetric and Symmetric SO₂ stretchSulfonamide
1600-1450C=C stretchAromatic Ring
1250-1000C-F stretchFluoroaromatic

The broad O-H stretch of the carboxylic acid is a hallmark feature. The two strong absorptions for the sulfonyl group are also highly diagnostic. The presence of bands in the aromatic region, along with a C-F stretching vibration, would be consistent with the 2-fluorophenyl moiety. For comparison, the characteristic absorption bands for glycine's carboxylate group are observed around 1605 cm⁻¹ and 1414 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the detailed connectivity and three-dimensional structure of organic molecules in solution. For this compound, a suite of 1D and 2D NMR experiments is required for a complete structural assignment.

Expertise & Experience: A Multi-Nuclear Approach

A comprehensive NMR analysis of this molecule will involve ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

  • ¹H NMR: Provides information on the number and chemical environment of protons, as well as their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • ¹⁹F NMR: As fluorine is 100% abundant and has a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom.[5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and establishing long-range correlations.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton couplings.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) proton-carbon correlations.

Predicted Spectral Data and Interpretation

¹H NMR (Predicted in DMSO-d₆, 400 MHz):

Chemical Shift (ppm) Multiplicity Integration Assignment
~13.0br s1HCOOH
7.2-7.5m4HAromatic-H
~4.1s2HCH₂
~3.1s3HSO₂CH₃
  • The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

  • The four protons of the 2-fluorophenyl group will appear as a complex multiplet in the aromatic region.

  • The methylene protons of the acetic acid moiety are expected to be a singlet.

  • The methyl protons of the methanesulfonyl group will also appear as a singlet.

¹³C NMR (Predicted in DMSO-d₆, 100 MHz):

Chemical Shift (ppm) Assignment
~170C=O
~158 (d, ¹JCF ≈ 245 Hz)C-F
120-135Aromatic-C
~50CH₂
~40SO₂CH₃
  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The carbon directly bonded to fluorine will appear as a doublet due to one-bond C-F coupling.

  • The remaining aromatic carbons will appear in the typical aromatic region.

  • The methylene and methyl carbons will be found in the aliphatic region.

¹⁹F NMR (Predicted in DMSO-d₆, 376 MHz):

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a fluorine atom on a phenyl ring, the chemical shift is expected in the range of -110 to -140 ppm relative to CFCl₃. The signal will likely be a multiplet due to coupling with the ortho and meta protons.

The Power of 2D NMR in Assembling the Puzzle

nmr_connectivity cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_arom Aromatic-H (7.2-7.5 ppm) C_arom Aromatic-C (120-135 ppm) H_arom->C_arom HSQC/HMBC H_ch2 CH₂-H (~4.1 ppm) C_co C=O (~170 ppm) H_ch2->C_co HMBC C_ch2 CH₂-C (~50 ppm) H_ch2->C_ch2 HSQC H_ch3 SO₂CH₃-H (~3.1 ppm) H_ch3->C_arom HMBC (potential through-space) C_ch3 SO₂CH₃-C (~40 ppm) H_ch3->C_ch3 HSQC

Caption: Key 2D NMR correlations for structure confirmation.

  • COSY: Will show correlations between the coupled protons within the 2-fluorophenyl ring.

  • HSQC: Will definitively link the methylene protons to the methylene carbon and the methyl protons to the methyl carbon. It will also connect the aromatic protons to their respective carbons.

  • HMBC: This is the key experiment for establishing the overall connectivity. We expect to see correlations from the methylene protons to the carbonyl carbon and to the nitrogen-bearing aromatic carbon. Correlations from the methyl protons of the methanesulfonyl group to the sulfonamide sulfur are not directly observable, but correlations to the nitrogen-bearing aromatic carbon might be seen.

Single-Crystal X-ray Crystallography: The Definitive Answer

While the combination of MS and NMR spectroscopy provides powerful evidence for the proposed structure, single-crystal X-ray crystallography offers the only method for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[6] It provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the conformational preferences of the molecule.

Expertise & Experience: The Art and Science of Crystal Growth

The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient size and quality. For a molecule like this compound, which has polar functional groups and some conformational flexibility, this can be a non-trivial task. A systematic screening of crystallization conditions is required.

Experimental Protocol: Crystal Growth and X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified compound in a variety of solvents (e.g., ethanol, acetone, ethyl acetate) to near saturation.

    • Employ various crystallization techniques, including slow evaporation, vapor diffusion (using a more volatile anti-solvent), and cooling.

    • Screen a range of solvent/anti-solvent systems.

  • Crystal Mounting and Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Use a modern X-ray diffractometer with a CCD or CMOS detector to collect diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until convergence is reached.

Data Interpretation: From Electron Density to Molecular Structure

The final output of a successful X-ray crystallographic study is a detailed molecular model that includes:

  • Confirmation of Connectivity: The determined bond network will unequivocally match that deduced from NMR.

  • Precise Geometric Parameters: Bond lengths and angles will be determined with high precision, allowing for detailed analysis of the molecular geometry.

  • Conformation: The solid-state conformation of the molecule will be revealed, including the torsion angles around the N-S bond and the orientation of the acetic acid side chain.

  • Intermolecular Interactions: The crystal packing will reveal any hydrogen bonding or other intermolecular interactions that stabilize the solid-state structure.

Conclusion: A Self-Validating Approach to Structural Integrity

The structure elucidation of a novel compound such as this compound is a multi-faceted endeavor that relies on the logical and synergistic application of a range of analytical techniques. This guide has outlined a robust and self-validating workflow that proceeds from the initial determination of molecular weight and functional groups to the detailed mapping of atomic connectivity and, finally, to the definitive determination of the three-dimensional structure. By understanding not only the protocols but also the underlying principles and the causal connections between experimental choices and the information obtained, researchers can approach the challenge of structure elucidation with confidence and scientific rigor. The methodologies detailed herein provide a comprehensive framework for ensuring the structural integrity of novel pharmaceutical candidates, a critical prerequisite for their successful development.

References

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Sources

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Fluorophenyl Sulfonylamino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and sulfonamide moieties into amino acid scaffolds represents a powerful approach in modern medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of the discovery and synthesis of novel fluorophenyl sulfonylamino acids. Eschewing a rigid template, this document is structured to logically guide the reader through the foundational principles, strategic synthetic considerations, detailed experimental protocols, and robust analytical characterization of this promising class of compounds. By integrating established synthetic methodologies with insights into the causal relationships behind experimental choices, this guide aims to empower researchers to confidently navigate the synthesis and exploration of these valuable molecules in their drug discovery endeavors.

Introduction: The Strategic Imperative for Fluorophenyl Sulfonylamino Acids in Drug Discovery

The confluence of the unique physicochemical properties of fluorine, the proven therapeutic value of the sulfonamide group, and the fundamental role of amino acids as building blocks of life has created a fertile ground for the design of novel therapeutic agents. The introduction of a fluorophenyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1][2][3] The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6] By integrating these two privileged pharmacophores onto an amino acid backbone, we can generate novel chemical entities with potentially superior drug-like properties.

This guide will delve into the practical aspects of synthesizing these hybrid molecules, providing not just a set of instructions, but a deeper understanding of the underlying chemical principles that govern the selection of synthetic routes and reaction conditions.

Strategic Pillars of Synthesis: Navigating the Chemical Landscape

The synthesis of fluorophenyl sulfonylamino acids presents a unique set of challenges and opportunities. The key to successful synthesis lies in the careful selection of starting materials and the strategic sequencing of reactions to ensure compatibility with the various functional groups present. Two primary retrosynthetic approaches can be envisioned:

  • Route A: Sulfonylation of a Pre-formed Fluorinated Amino Acid Derivative: This is often the most direct approach, involving the reaction of a commercially available or synthetically prepared fluorinated amino acid (or its ester) with a fluorophenylsulfonyl chloride.

  • Route B: Multicomponent Reactions (MCRs): Convergent strategies such as the Ugi or Passerini reactions offer the potential to assemble the core structure in a single, atom-economical step from readily available starting materials.[5][7][8]

The choice between these routes will depend on the availability of starting materials, the desired stereochemistry, and the overall complexity of the target molecule.

Causality in Experimental Design: Why We Choose a Specific Path

The decision to pursue a particular synthetic strategy is not arbitrary; it is guided by a deep understanding of reaction mechanisms and the interplay of electronic and steric effects. For instance, when considering the sulfonylation of an amino acid ester (Route A), the choice of base is critical. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is often preferred to prevent unwanted side reactions with the sulfonyl chloride.[9] The reaction temperature is also a key parameter; lower temperatures are typically employed to minimize the formation of impurities.

In the context of multicomponent reactions (Route B), the solvent can play a crucial role in influencing the reaction pathway and yield. For the Ugi reaction, polar solvents like methanol are often used to facilitate the formation of the initial imine intermediate.[10][11] Conversely, the Passerini reaction is often favored in aprotic solvents to promote the desired concerted mechanism.[6][8][12][13]

In-Depth Experimental Protocol: Synthesis of Ethyl N-(4-fluorophenylsulfonyl)glycinate

This section provides a detailed, self-validating protocol for the synthesis of a representative novel fluorophenyl sulfonylamino acid, ethyl N-(4-fluorophenylsulfonyl)glycinate.

Materials and Methods
Reagent/SolventSupplierPurity
Glycine ethyl ester hydrochlorideSigma-Aldrich≥99%
4-Fluorobenzenesulfonyl chlorideAlfa Aesar98%
Triethylamine (TEA)Fisher Scientific≥99.5%
Dichloromethane (DCM)VWRHPLC Grade
Ethyl acetate (EtOAc)VWRHPLC Grade
HexanesVWRHPLC Grade
Anhydrous Magnesium SulfateSigma-Aldrich≥99.5%
Step-by-Step Synthesis Workflow
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add glycine ethyl ester hydrochloride (1.39 g, 10.0 mmol).

  • Solvent and Base Addition: Suspend the starting material in dichloromethane (DCM, 40 mL). Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (TEA) (2.79 mL, 20.0 mmol) dropwise to the stirred suspension. The hydrochloride salt will react with the base to form the free amino ester in situ.

  • Sulfonylation: In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.95 g, 10.0 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent to afford the pure ethyl N-(4-fluorophenylsulfonyl)glycinate as a white solid.

Expected Yield and Purity
  • Yield: 2.3 - 2.6 g (88 - 99%)

  • Purity (by NMR): >98%

Rigorous Characterization: A Multi-faceted Approach to Structure Elucidation

The unambiguous identification and confirmation of the structure and purity of the synthesized fluorophenyl sulfonylamino acid are paramount. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data for Ethyl N-(4-fluorophenylsulfonyl)glycinate
TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 7.93 – 7.88 (m, 2H), 7.23 – 7.17 (m, 2H), 5.48 (t, J = 6.0 Hz, 1H), 4.13 (q, J = 7.1 Hz, 2H), 3.86 (d, J = 6.0 Hz, 2H), 1.22 (t, J = 7.1 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 168.9, 165.8 (d, J = 255.5 Hz), 135.5, 130.1 (d, J = 9.4 Hz), 116.6 (d, J = 22.7 Hz), 62.1, 44.9, 14.1.
¹⁹F NMR (376 MHz, CDCl₃) δ -105.4.
Mass Spectrometry (ESI+) m/z calculated for C₁₀H₁₃FNO₄S [M+H]⁺: 262.05, found: 262.05.
Interpreting the Data: A Self-Validating System
  • The ¹H NMR spectrum confirms the presence of all expected proton signals with the correct integrations and splitting patterns. The triplet at 5.48 ppm corresponds to the sulfonamide N-H proton, coupling to the adjacent CH₂ group.

  • The ¹³C NMR spectrum shows the expected number of carbon signals. The characteristic doublet for the carbon attached to fluorine (C-F) at 165.8 ppm with a large coupling constant (J = 255.5 Hz) is a key indicator of successful fluorophenyl incorporation.

  • The ¹⁹F NMR spectrum displays a single resonance at -105.4 ppm, which is consistent with a fluorine atom attached to an aromatic ring.[14][15][16][17]

  • High-resolution mass spectrometry provides the exact mass of the protonated molecule, confirming the elemental composition.

Visualizing the Process: Workflow and Logic Diagrams

To enhance understanding, the synthetic and analytical workflows are represented using Graphviz diagrams.

Synthetic Workflow Diagram

Synthesis_Workflow Start Glycine Ethyl Ester HCl Reaction Sulfonylation (0°C to RT, 12-16h) Start->Reaction Reagents DCM, TEA Reagents->Reaction Sulfonyl_Chloride 4-Fluorobenzenesulfonyl Chloride in DCM Sulfonyl_Chloride->Reaction Workup Aqueous Workup Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Ethyl N-(4-fluorophenylsulfonyl)glycinate Purification->Product

Caption: Synthetic workflow for ethyl N-(4-fluorophenylsulfonyl)glycinate.

Analytical Characterization Logic

Analytical_Logic cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude Product Pure_Product Pure Product Crude_Product->Pure_Product Chromatography NMR_1H ¹H NMR Pure_Product->NMR_1H Structure Confirmation NMR_13C ¹³C NMR Pure_Product->NMR_13C Structure Confirmation NMR_19F ¹⁹F NMR Pure_Product->NMR_19F Fluorine Incorporation MS Mass Spectrometry Pure_Product->MS Molecular Weight Confirmation

Caption: Logical flow of analytical characterization.

Future Perspectives and Applications

The synthetic methodologies and analytical techniques detailed in this guide provide a robust framework for the discovery and development of a wide range of novel fluorophenyl sulfonylamino acids. These compounds hold significant promise as:

  • Enzyme Inhibitors: The sulfonylamino acid scaffold can mimic the transition state of peptide bond hydrolysis, making these compounds potential inhibitors of proteases and other enzymes.[18]

  • Peptidomimetics: Incorporation of these unnatural amino acids into peptide sequences can enhance their metabolic stability and modulate their conformational properties.[19][20][21]

  • Probes for ¹⁹F NMR Studies: The inherent sensitivity of the ¹⁹F nucleus makes these compounds valuable tools for studying protein-ligand interactions and cellular processes.

Further exploration of multicomponent reactions, asymmetric synthesis, and the synthesis of fluorophenyl sulfonylamino acids with diverse side chains will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

References

Sources

Methodological & Application

Application Note & Detailed Protocol: A Robust Two-Step Synthesis of [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid, a compound of interest for researchers in medicinal chemistry and drug development. The protocol herein is designed for reliability and scalability, drawing upon established principles of organic synthesis. We will delve into the rationale behind the chosen synthetic strategy, offering insights to ensure successful execution.

Introduction: The Significance of N-Sulfonylated Amino Acids

N-acyl sulfonamides are a pivotal class of compounds in pharmaceutical sciences, frequently employed as bioisosteres for carboxylic acids.[1] Their acidity is comparable to that of carboxylic acids, with pKa values typically in the range of 3.5–4.5.[1] This allows them to engage in similar hydrogen bonding interactions with biological targets.[1] Furthermore, the sulfonamide group can enhance metabolic stability and allow for diverse structural modifications, making molecules like this compound valuable scaffolds in the design of novel therapeutic agents.[1][2] The synthetic route detailed below is a logical and efficient two-step process.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a two-step reaction sequence. The first step involves the formation of a sulfonamide linkage, followed by an N-alkylation to introduce the acetic acid moiety.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: N-Alkylation & Hydrolysis 2-Fluoroaniline 2-Fluoroaniline N-(2-fluorophenyl)methanesulfonamide N-(2-fluorophenyl)methanesulfonamide 2-Fluoroaniline->N-(2-fluorophenyl)methanesulfonamide  Methanesulfonyl chloride, Pyridine, 0°C to rt Ethyl [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetate Ethyl [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetate N-(2-fluorophenyl)methanesulfonamide->Ethyl [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetate  Ethyl chloroacetate, K2CO3, DMF This compound This compound Ethyl [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetate->this compound  LiOH, THF/H2O G cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: N-Alkylation (Sₙ2) Aniline_N R-NH₂ Intermediate1 R-NH₂⁺-SO₂(Me)-Cl⁻ Aniline_N->Intermediate1 Nucleophilic attack Sulfonyl_Cl Me-SO₂-Cl Sulfonamide R-NH-SO₂Me Intermediate1->Sulfonamide -HCl Sulfonamide_anion R-N⁻-SO₂Me Product_ester R-N(SO₂Me)-CH₂-COOEt Sulfonamide_anion->Product_ester Nucleophilic attack Alkyl_halide Cl-CH₂-COOEt Alkyl_halide->Product_ester Displacement of Cl⁻

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Rigorous Characterization

[(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid is a molecule possessing key structural features, including a sulfonamide linkage, a fluorinated aromatic ring, and a carboxylic acid moiety. These functional groups contribute to its potential pharmacological activity and also present unique challenges and opportunities for its analytical characterization. Accurate and comprehensive characterization is a cornerstone of drug development, ensuring the identity, purity, and stability of the active pharmaceutical ingredient (API). This application note outlines a multi-faceted analytical approach, leveraging a suite of spectroscopic and chromatographic techniques to provide a holistic understanding of the molecule.

The rationale behind employing a combination of analytical methods lies in the orthogonal nature of the data they provide. While chromatography excels at separating impurities, spectroscopy provides invaluable information about the molecule's structure and functional groups. Thermal analysis complements these techniques by assessing the compound's solid-state properties and stability.

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the complete characterization of a novel compound. The following diagram illustrates the proposed analytical workflow for this compound, ensuring a thorough evaluation of its chemical and physical properties.

Analytical Workflow Figure 1: Integrated Analytical Workflow for this compound Characterization cluster_0 Primary Characterization cluster_1 Analytical Techniques Synthesis_Purification Synthesis & Purification Structural_Elucidation Structural Elucidation Synthesis_Purification->Structural_Elucidation Primary Structure Purity_Assessment Purity & Impurity Profiling Synthesis_Purification->Purity_Assessment Initial Purity Physicochemical_Properties Physicochemical Properties Synthesis_Purification->Physicochemical_Properties Solid-State NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Structural_Elucidation->NMR LC_MS LC-MS (High-Resolution Mass Spectrometry) Structural_Elucidation->LC_MS FTIR FTIR Spectroscopy (Functional Group ID) Structural_Elucidation->FTIR Elemental_Analysis Elemental Analysis (CHNOSF) Structural_Elucidation->Elemental_Analysis Empirical Formula Purity_Assessment->LC_MS Impurity ID HPLC HPLC-UV/DAD (Purity, Stability) Purity_Assessment->HPLC Thermal_Analysis Thermal Analysis (TGA/DSC) Physicochemical_Properties->Thermal_Analysis

Caption: A logical workflow for the comprehensive characterization of the target compound.

Chromatographic Methods for Purity and Stability Assessment

Chromatographic techniques are indispensable for separating the target compound from impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high sensitivity and specificity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. Given the aromatic and aliphatic components of this compound, RP-HPLC is an ideal method for its analysis.[1]

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power for aromatic compounds.[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.

  • Detection: The fluorinated phenyl group provides a chromophore suitable for UV detection. A wavelength of 254 nm is a good starting point, with further optimization using a DAD to identify the absorbance maximum.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) and run the gradient program.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Parameter Recommended Condition Justification
Column C18, 250 x 4.6 mm, 5 µmStandard for resolving aromatic compounds.[2]
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape for acidic analytes.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 5% to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.[2]
Column Temp. 30 °CProvides reproducible retention times.
Detection DAD, 254 nmAllows for spectral confirmation and purity analysis.
Injection Vol. 10 µLStandard injection volume.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing highly sensitive and selective detection.[3] This technique is crucial for confirming the molecular weight of the target compound and for identifying unknown impurities.[3]

Protocol: Molecular Weight Confirmation and Impurity Identification by LC-MS

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Chromatographic Conditions: The same HPLC method developed for purity analysis can be used.

  • Ionization Source: Electrospray Ionization (ESI) is the most suitable method for this molecule. Both positive and negative ion modes should be evaluated. The carboxylic acid and sulfonamide moieties are expected to ionize well in negative mode, while the nitrogen atom could be protonated in positive mode.

  • Mass Analysis:

    • Full Scan Mode: Acquire data in full scan mode to determine the accurate mass of the parent ion. The expected [M-H]⁻ ion for this compound (C9H10FNO4S) is m/z 247.0318.

    • Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain structural information, which can aid in confirming the identity of the compound and elucidating the structures of any impurities.[4]

  • Data Analysis: The accurate mass measurement is used to confirm the elemental composition. Fragmentation patterns are compared with the expected structure.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.[5]

Protocol: Structural Confirmation by NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5] DMSO-d₆ is often a good choice for compounds with acidic protons.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. Expected signals include those for the aromatic protons, the methylene protons of the acetic acid group, and the N-H proton of the sulfonamide.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • ¹⁹F NMR: This is particularly important for fluorinated compounds. A single signal is expected for the fluorine atom on the phenyl ring. The chemical shift and coupling constants will provide information about its electronic environment.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over two or three bonds (HMBC), allowing for unambiguous assignment of all signals.[7]

Nucleus Expected Chemical Shift Range (ppm) Key Information
¹H 7.0 - 8.0 (aromatic), 4.0 - 4.5 (CH₂), 8.0 - 9.0 (NH), 12.0 - 13.0 (COOH)Proton environment and connectivity.
¹³C 110 - 160 (aromatic), 50 - 60 (CH₂), 170 - 180 (C=O)Carbon skeleton.
¹⁹F -110 to -130 (relative to CFCl₃)Presence and environment of the fluorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[8]

Protocol: Functional Group Identification by FTIR

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

  • Spectral Interpretation: Identify characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid) 3300 - 2500 (broad)
N-H (Sulfonamide) 3300 - 3200
C-H (Aromatic) 3100 - 3000
C=O (Carboxylic Acid) 1725 - 1700
C=C (Aromatic) 1600 - 1450
S=O (Sulfonamide) 1350 - 1300 and 1160 - 1140 (asymmetric and symmetric stretching)[8][9]
C-F (Aromatic) 1250 - 1000

Physicochemical Characterization

Understanding the physicochemical properties of a compound is crucial for its development into a drug product.

Thermal Analysis

Principle: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, melting point, and solid-state properties of a material.[10][11]

Protocol: Thermal Properties Assessment by TGA/DSC

  • Instrumentation: A simultaneous TGA-DSC instrument is ideal for obtaining complementary information from a single experiment.[12]

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an appropriate pan (e.g., aluminum).

  • TGA Analysis:

    • Method: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[13]

    • Data Interpretation: A weight loss step in the TGA curve indicates decomposition. The onset temperature of decomposition is a measure of the thermal stability of the compound.[10]

  • DSC Analysis:

    • Method: Heat the sample at a controlled rate (e.g., 10 °C/min).

    • Data Interpretation: An endothermic peak in the DSC curve corresponds to the melting of the compound.[14] The peak temperature is the melting point, and the area under the peak is the heat of fusion. The purity of the compound can also be estimated from the shape of the melting endotherm.[14]

Elemental Analysis

Principle: Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and fluorine) in a pure sample.[15] This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.[16]

Protocol: Elemental Composition Determination

  • Instrumentation: A dedicated CHNS analyzer is used for carbon, hydrogen, nitrogen, and sulfur analysis. Fluorine content can be determined by various methods, including combustion ion chromatography.[17]

  • Sample Preparation: A precisely weighed amount of the dry, pure compound is required.

  • Analysis: The sample is combusted, and the resulting gases are quantitatively analyzed.

  • Data Comparison: The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula (C9H10FNO4S).

Element Theoretical %
C 43.72
H 4.08
F 7.68
N 5.66
O 25.88
S 12.97

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, structure, and key physicochemical properties of this compound, which is essential for its advancement in the drug development pipeline. The provided protocols are intended as a starting point, and further method development and validation should be performed as required by regulatory guidelines.

References

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  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... - ResearchGate. (n.d.). ResearchGate. [Link]

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  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (1989). MDPI. [Link]

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  • Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.). Bibliothèque et Archives Canada. [Link]

  • HPLC Separation of Aromatic Sulfonamides and Hydrozine - SIELC Technologies. (n.d.). SIELC Technologies. [Link]

  • The most commonly used fluorinated amino acids for PrOF NMR,... - ResearchGate. (n.d.). ResearchGate. [Link]

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  • (PDF) Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes. (2025). ResearchGate. [Link]

  • Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC. (n.d.). PubMed Central. [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass. [Link]

  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine | Analytical Chemistry. (2011). ACS Publications. [Link]

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  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. (2023). LCGC International. [Link]

  • Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest. (n.d.). ProQuest. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (n.d.). YMER. [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. [Link]

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  • Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis - PubMed. (2021). PubMed. [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. (n.d.). Wiley Online Library. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). (n.d.). Agilent. [Link]

  • The determination of the conformation of the aromatic rings in a lateral fluoro-substituted liquid crystal by 13C NMR spectroscopy - RSC Publishing. (n.d.). RSC Publishing. [Link]

  • Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. (n.d.). TA Instruments. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. (n.d.). MDPI. [Link]

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Sources

In Vitro Assay Development for [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid: A Strategic Guide from Target Discovery to Validated Hit

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocols for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a robust, scientifically-grounded framework for the in vitro characterization of novel chemical entities. The compound [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid belongs to a class of compounds with significant therapeutic potential. However, like many novel molecules emerging from discovery chemistry, its biological target and mechanism of action may be unknown. This document provides a comprehensive, target-agnostic workflow to systematically characterize such a compound, from initial physicochemical profiling to validated biochemical and cell-based assays. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

For illustrative purposes, we will use the inhibition of the MDM2-p53 protein-protein interaction as a hypothetical, yet plausible, mechanism of action for this class of compound. This will allow for the presentation of concrete experimental protocols while maintaining a broadly applicable strategic framework.

Section 1: Foundational Compound Characterization: The Non-Negotiable First Steps

Rationale: Before any biological activity can be reliably measured, the fundamental physicochemical properties of the test compound must be understood. Poor solubility can lead to false negatives or artifactual inhibition, while instability can result in a loss of potency over the course of an experiment. These initial characterization steps are critical for generating trustworthy data.[1][2][3][4]

Protocol 1.1: Kinetic Solubility Assessment

This protocol determines the concentration at which the compound begins to precipitate from an aqueous solution, a critical parameter for designing subsequent biological assays.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a clear-bottom 96- or 384-well plate containing the primary aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS). This creates a final DMSO concentration typically between 0.5% and 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing any precipitation to equilibrate.

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 650 nm.

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 1.2: Compound Stability Assessment

This protocol evaluates the stability of the compound in the intended assay buffer over time.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in the final assay buffer at a concentration below its determined solubility limit.

  • Time-Course Incubation: Aliquot the solution and incubate at the intended assay temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, analyze the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry detector.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. The compound is considered stable if >90% remains at the final time point of the planned biological assay.

Section 2: Identifying the Molecular Target: From Phenotype to Protein

Rationale: While phenotypic screens are powerful, identifying the direct molecular target of a compound is essential for lead optimization and understanding its mechanism of action.[5][6] A variety of methods can be employed for target identification.[5][6][7][8] For a novel compound, an unbiased approach is often necessary.

Common Target Identification Strategies:

  • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support and used as bait to "pull down" its binding partners from cell lysates.[7][8]

  • Genetic Approaches: Methods like RNA interference (RNAi) or CRISPR screens can identify genes that, when knocked down or out, confer resistance or sensitivity to the compound.[6]

  • Computational Methods: The compound's structure can be compared to libraries of known ligands to predict potential targets.[6]

For the purpose of this guide, we will proceed with the hypothesis that the target of this compound is the E3 ubiquitin ligase MDM2, a critical negative regulator of the p53 tumor suppressor.[9][10]

G cluster_0 Upstream Regulation cluster_1 Core Interaction cluster_2 Downstream Effects DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) p53 p53 (Tumor Suppressor) DNA_Damage->p53 Activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Induces expression Transcription Transcriptional Activation (p21, PUMA, BAX) p53->Transcription Activates Proteasomal_Degradation Proteasomal Degradation of p53 p53->Proteasomal_Degradation MDM2->p53 Binds and Ubiquitinates MDM2->Proteasomal_Degradation Targets for Compound [(2-Fluoro-phenyl)-methanesulfonyl -amino]-acetic acid Compound->MDM2 Inhibits Binding to p53 Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis G A Biochemical Hit (e.g., IC50 < 1 µM) B Cellular Target Engagement (e.g., p53 Activation Assay) A->B Confirms On-Target Effect C Phenotypic Response (e.g., Anti-proliferative Activity) B->C Links Target to Phenotype E Validated Cellular Hit B->E D Toxicity Assessment (Cytotoxicity Assay) C->D Determines Therapeutic Window C->E D->E

Figure 2. Cell-based assay validation workflow.
Protocol 4.1: p53 Activation Reporter Gene Assay

This assay measures the functional outcome of stabilizing p53: the activation of p53-responsive gene transcription.

Methodology:

  • Cell Seeding: Seed a human cell line with wild-type p53 (e.g., HCT116, A549) that has been stably transfected with a p53-responsive reporter construct (e.g., p53-RE-luciferase) into a 96-well white, clear-bottom plate. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Nutlin-3).

  • Incubation: Incubate the cells for a period sufficient to allow for transcription and translation of the reporter gene (e.g., 18-24 hours).

  • Lysis and Detection: Lyse the cells and measure the reporter gene product (e.g., luminescence for luciferase) using a plate reader according to the reagent manufacturer's protocol.

  • Data Analysis: Normalize the reporter signal to a measure of cell viability (see Protocol 4.2) to control for cytotoxicity. Plot the normalized signal against compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Protocol 4.2: Cytotoxicity and Cell Viability Assay

This assay is critical to distinguish between targeted anti-proliferative effects (like p53-mediated cell cycle arrest) and non-specific cytotoxicity. [11][12][13][14] Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., HCT116) into a 96-well plate. It is often informative to test in parallel a p53-null cell line (e.g., H1299) to demonstrate p53-dependent activity.

  • Compound Treatment: After overnight adherence, treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® which measures ATP, or MTT which measures metabolic activity) to each well. [15][16]5. Detection: Measure the signal (luminescence or absorbance) on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to determine the GI50 (the concentration for 50% growth inhibition).

Section 5: Assay Validation: Ensuring Data Robustness and Reliability

Rationale: Rigorous assay validation is mandatory to ensure that the generated data is accurate, precise, and reproducible. [17][18]For high-throughput screening (HTS), statistical validation of assay performance is critical.

ParameterDefinitionAcceptance CriterionRationale
Z'-Factor A measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation.> 0.5Ensures the assay is robust enough to reliably distinguish hits from noise in a screening context.
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2 (assay dependent)Confirms a sufficient dynamic range to measure compound effects.
Precision (CV%) The coefficient of variation of replicate measurements.< 20%Demonstrates the reproducibility of the assay.
Accuracy The closeness of a measured value to a known or accepted value.80-120% recoveryConfirms the assay is measuring the analyte correctly.
Protocol 5.1: Z'-Factor Determination for HTS

Methodology:

  • Plate Layout: On a single assay plate, dedicate a number of wells (e.g., 16-24) to the positive control (max signal/inhibition) and an equal number to the negative control (min signal/inhibition).

  • Assay Execution: Run the assay as described in the relevant protocol.

  • Calculation: Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

    • μ_p = mean of the positive control

    • σ_p = standard deviation of the positive control

    • μ_n = mean of the negative control

    • σ_n = standard deviation of the negative control

  • Acceptance: A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS.

Conclusion

The successful in vitro characterization of a novel compound such as this compound requires a systematic, multi-faceted approach. By beginning with fundamental physicochemical assessments, progressing through unbiased target identification, and developing a cascade of robust biochemical and cell-based assays, researchers can confidently identify the mechanism of action and advance promising molecules through the drug discovery pipeline. Each protocol must be a self-validating system, grounded in sound scientific principles and rigorous quality control, to ensure the generation of trustworthy and actionable data.

References

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Example Experiment: Detecting p53 Activation in COS-7 Cells Following Hydroxyurea Treatment. LI-COR Biosciences. [Link]

  • MDM2-p53 Homogenous Assay Kit. BPS Bioscience. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy (2023). [Link]

  • New horizons in small molecule solubility screening. Drug Target Review (2019). [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences (2024). [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs (2025). [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery (2018). [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Cells (2022). [Link]

  • Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. International Journal of Molecular Sciences (2020). [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual (2012). [Link]

  • Human p53 Assay Kit. INDIGO Biosciences. [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry (2008). [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology (2012). [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology (2019). [Link]

  • Ligand binding assay. Wikipedia. [Link]

  • Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. ACS Omega (2020). [Link]

  • Cytotoxicity Assays. Boster Bio. [Link]

  • Novel In Vitro Models for Drug Discovery. Charles River Laboratories. [Link]

  • Potency Assay Guide. Pharmaron. [Link]

  • A simple p53 functional assay for screening cell lines, blood, and tumors. Proceedings of the National Academy of Sciences (1995). [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research (2025). [Link]

  • (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. PubChem. [Link]

  • Human p53 Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences (2023). [Link]

  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins. [Link]

  • Biochemical Assays. Domainex. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. Nature (2010). [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH (2023). [Link]

  • The MDM2-p53 Interaction. Molecular Cancer Research (2005). [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences (2025). [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual (2012). [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate (2025). [Link]

  • A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology (2017). [Link]

  • T22 reporter assay measuring p53 transactivation. ResearchGate. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue University e-Pubs. [Link]

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Application Note: A Framework for Characterizing [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to characterizing the inhibitory potential of the novel compound, [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid. While specific biological targets for this molecule are still under investigation, its structural motifs—a fluorinated phenyl ring, a sulfonylamino linker, and a carboxylic acid—are common in potent enzyme inhibitors. This application note, therefore, presents a detailed, adaptable protocol using a representative enzyme class, Matrix Metalloproteinases (MMPs), which are well-established targets for compounds with similar functionalities. We detail a robust fluorescence resonance energy transfer (FRET)-based assay, from fundamental principles and reagent preparation to final data analysis and IC50 determination. The methodologies outlined herein are designed to be broadly applicable for the initial characterization of this and other novel small molecule enzyme inhibitors.

Introduction: Rationale and Scientific Context

The compound this compound represents a class of molecules with significant therapeutic potential. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity due to its unique electronic properties.[1][2] The sulfonylamino core is a key feature in many established inhibitors, often acting as a zinc-binding group in the active sites of metalloenzymes.[3] Furthermore, the carboxylic acid moiety provides a critical interaction point for binding to positively charged residues within an enzyme's active site.

Given these structural features, a plausible and scientifically valuable starting point for biological characterization is to investigate its activity against Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix.[4] Their dysregulation is implicated in numerous pathologies, including arthritis, cancer metastasis, and cardiovascular diseases, making them important drug targets.[3][5] Specifically, inhibitors with sulfonylamino and carboxylic acid groups have shown promise in targeting MMPs.[5]

This guide will use MMP-9 (Gelatinase B), an enzyme strongly associated with cancer progression and inflammation, as a representative target to illustrate the screening methodology.[3][6] We will employ a FRET-based assay, a highly sensitive and continuous method for measuring enzyme activity, to determine the compound's inhibitory potency.[7][8]

Assay Principle: FRET-Based Detection of MMP-9 Activity

The assay quantifies MMP-9 activity through the cleavage of a specific peptide substrate linked to a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence. Upon cleavage by an active enzyme, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity. An inhibitor will slow down this rate, and the degree of inhibition can be quantified to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).[9]

Materials and Reagents
ReagentRecommended SupplierNotes
This compoundCustom SynthesisPurity should be >95% as determined by HPLC.
Recombinant Human MMP-9 (active)R&D Systems, EnzoProcure the active form of the enzyme. Note the specific activity (units/mg) from the supplier's datasheet.
MMP-9 FRET SubstrateAnaSpec, AAT BioquestA commonly used substrate is (Mca)-Pro-Leu-Gly-Leu-(Dpa)-Ala-Arg-NH2. Excitation/Emission wavelengths are typically ~325 nm/395 nm. Check the supplier's recommendation.
GM6001 (Ilomastat)Tocris, Sigma-AldrichA broad-spectrum MMP inhibitor to be used as a positive control.
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichFor dissolving the test compound and control inhibitor.
Trizma® base (Tris)Sigma-AldrichComponent of the assay buffer.
Calcium Chloride (CaCl2)Sigma-AldrichEssential for MMP activity.
Sodium Chloride (NaCl)Sigma-AldrichFor maintaining ionic strength.
Brij-35Sigma-AldrichA non-ionic detergent to prevent aggregation.
96-well black, flat-bottom microplatesCorning, GreinerFor fluorescence assays to minimize background.
Fluorescence Plate ReaderMolecular Devices, etcCapable of kinetic reads with excitation and emission wavelengths appropriate for the chosen FRET substrate.
Detailed Experimental Protocols
4.1. Preparation of Stock Solutions and Buffers

Causality Behind Choices: Proper solution preparation is critical for assay reproducibility. DMSO is used for the inhibitor due to its ability to dissolve a wide range of organic molecules. The assay buffer composition is optimized for MMP-9 stability and activity, with calcium being an essential cofactor.

  • Assay Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5):

    • Dissolve 6.057 g of Tris base, 8.766 g of NaCl, and 1.47 g of CaCl₂ dihydrate in 800 mL of deionized water.

    • Add 5 mL of a 10% Brij-35 solution.

    • Adjust the pH to 7.5 with 1M HCl.

    • Bring the final volume to 1 L with deionized water. Filter sterilize and store at 4°C.

  • Inhibitor Stock (10 mM):

    • Accurately weigh an appropriate amount of this compound.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot and store at -20°C to avoid freeze-thaw cycles.

  • Enzyme Stock (1 µM):

    • Reconstitute the lyophilized MMP-9 in Assay Buffer to a concentration recommended by the supplier (e.g., 100 µg/mL).

    • Calculate the molar concentration based on the protein's molecular weight.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock (1 mM):

    • Dissolve the FRET peptide substrate in DMSO to a final concentration of 1 mM.

    • Aliquot and store at -20°C, protected from light.

4.2. Experimental Workflow for IC50 Determination

This protocol is designed for a 96-well plate format with a final assay volume of 100 µL.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement prep_inhibitor Prepare Inhibitor Dilutions (100 µM to 0.1 µM in DMSO) add_inhibitor Add 1 µL of Inhibitor Dilution (or DMSO for controls) prep_inhibitor->add_inhibitor prep_enzyme Prepare Working Enzyme Solution (e.g., 2X final concentration) add_enzyme Add 50 µL of Working Enzyme Solution prep_substrate Prepare Working Substrate Solution (e.g., 2X final concentration) add_substrate Add 50 µL of Working Substrate Solution to initiate reaction add_buffer Add 49 µL Assay Buffer to each well add_buffer->add_inhibitor add_inhibitor->add_enzyme incubate_pre Pre-incubate at 37°C for 15 min add_enzyme->incubate_pre incubate_pre->add_substrate measure Immediately measure fluorescence kinetically for 30-60 min at 37°C add_substrate->measure

Caption: IC50 determination experimental workflow.

Step-by-Step Protocol:

  • Prepare Inhibitor Plate:

    • Perform a serial dilution of the 10 mM inhibitor stock in DMSO. A common scheme is a 10-point, 3-fold dilution series (e.g., starting from 1 mM down to 0.05 µM). This will be your 100X inhibitor plate.

    • In a separate 96-well plate (the "Assay Plate"), add 99 µL of Assay Buffer to each well.

    • Transfer 1 µL of each inhibitor concentration from the 100X plate to the Assay Plate. Also include wells with 1 µL of DMSO only (for 0% inhibition control) and 1 µL of a high concentration of GM6001 (e.g., 10 µM final, for 100% inhibition control).

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of MMP-9 in Assay Buffer at 2X the final desired concentration (e.g., if the final is 5 nM, prepare a 10 nM solution).

    • Add 50 µL of the 2X MMP-9 solution to each well of the Assay Plate (except for 'no enzyme' controls).

    • The total volume is now 150 µL. Mix gently by pipetting.

    • Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the FRET substrate in Assay Buffer at 2X the final desired concentration (typically at or below its Km value, e.g., 10 µM final, so prepare a 20 µM solution).

    • Using the plate reader's injector function if available, add 50 µL of the 2X substrate solution to all wells to initiate the reaction. The final volume will be 200 µL.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., every 60 seconds for 30-60 minutes) at 37°C. Ensure the correct excitation and emission wavelengths are used.

4.3. Essential Controls for a Self-Validating System
Control TypeCompositionPurposeExpected Outcome
No Inhibitor (0%) Assay Buffer, DMSO, Enzyme, SubstrateRepresents the maximum enzyme activity (Vmax).Highest rate of fluorescence increase.
Max Inhibition (100%) Assay Buffer, GM6001, Enzyme, SubstrateRepresents the background signal in the presence of a potent inhibitor.Minimal to no increase in fluorescence.
No Enzyme Assay Buffer, DMSO, SubstrateChecks for substrate auto-hydrolysis.No increase in fluorescence.
No Substrate Assay Buffer, DMSO, EnzymeChecks for background fluorescence from the enzyme or inhibitor.No increase in fluorescence.
Data Analysis and Interpretation

The primary output of the kinetic assay is the rate of reaction (slope) for each inhibitor concentration, typically expressed as Relative Fluorescence Units per minute (RFU/min).

G cluster_raw Raw Data Processing cluster_norm Normalization cluster_fit Curve Fitting raw_data Kinetic Fluorescence Data (RFU vs. Time) calc_slope Calculate Initial Velocity (Slope) for each concentration (V_i) raw_data->calc_slope norm_data Calculate % Inhibition [1 - (V_i / V_0)] * 100 calc_slope->norm_data log_transform Log-transform inhibitor concentrations norm_data->log_transform v0 V_0 = Velocity of 'No Inhibitor' control v0->norm_data plot_data Plot % Inhibition vs. log[Inhibitor] log_transform->plot_data fit_curve Fit data using non-linear regression (four-parameter logistic model) plot_data->fit_curve get_ic50 Determine IC50 value fit_curve->get_ic50

Caption: Data analysis pipeline for IC50 determination.

Step-by-Step Data Analysis:

  • Calculate Initial Velocity: For each well, plot RFU versus time. Identify the linear portion of the curve (initial velocity) and calculate the slope (V). This can be done using software like GraphPad Prism or Microsoft Excel.[10]

  • Calculate Percent Inhibition: Normalize the data using the velocities from your controls.[11]

    • Let V₀ = the average velocity of the 'No Inhibitor' (0%) control.

    • Let Vᵢ = the velocity at a given inhibitor concentration.

    • Percent Inhibition = (1 - (Vᵢ / V₀)) * 100

  • Generate Dose-Response Curve: Plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[12]

  • Determine IC50: Use a non-linear regression model to fit the data. The four-parameter logistic (4PL) equation is standard for this purpose.[13]

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • The software will calculate the best-fit value for the IC50, which is the concentration of the inhibitor that produces 50% inhibition.

5.1. Sample Data Presentation
[Inhibitor] (µM)log[Inhibitor]Avg. Velocity (RFU/min)% Inhibition
0 (Control)-5000
0.01-2.004804.0
0.03-1.524559.0
0.1-1.0037525.0
0.3-0.5226048.0
10.0014571.0
30.485589.0
101.002595.0
301.481098.0

From a curve fit of this data, the calculated IC50 would be approximately 0.31 µM .

Conclusion and Further Steps

This application note provides a robust and detailed framework for the initial characterization of this compound as a potential enzyme inhibitor, using MMP-9 as a representative target. A successful determination of a potent IC50 value would warrant further investigation. Subsequent steps should include:

  • Selectivity Profiling: Testing the compound against a panel of other MMPs and unrelated proteases to determine its selectivity.

  • Mechanism of Action Studies: Performing detailed kinetic experiments by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).[14]

  • Cell-Based Assays: Validating the compound's activity in a more complex biological environment.

By following these protocols, researchers can generate high-quality, reproducible data to confidently assess the inhibitory potential of novel compounds and guide future drug development efforts.

References
  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • D'yachenko, I. A., & D'yachenko, V. D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances. Available at: [Link]

  • Eurogentec. (n.d.). MMP assays – activity measurement. Available at: [Link]

  • Winer, A., Adams, S., & Mignatti, P. (2018). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Molecular Cancer Therapeutics. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Hawkins, K. E., et al. (2013). Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. Molecular Neurodegeneration. Available at: [Link]

  • Google Patents. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • GraphPad. (2022). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Available at: [Link]

  • Fray, M. J., et al. (2009). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). FRET peptide-based immunocapture assay for MMP-9. Available at: [Link]

  • MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response? Available at: [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Available at: [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Available at: [Link]

  • Adooq Bioscience. (n.d.). MMP inhibitors. Available at: [Link]

  • Cell Biologics. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • ACS Omega. (2024). In Vivo Near-Infrared Fluorescence Resonance Energy Transfer (NIR-FRET) Imaging of MMP-2 in ALI/ARDS in LPS-Treated Mice. Available at: [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. Available at: [Link]

  • MDPI. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link]

  • NCBI. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Available at: [Link]

  • Wikipedia. (n.d.). Acetic acid. Available at: [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • BYJU'S. (n.d.). Acetic Acid. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Novel API Candidates from [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Precursor for a New Generation of Acid-Related Disorder Therapeutics

The landscape of treating acid-related gastrointestinal disorders is continuously evolving, with a significant shift towards potassium-competitive acid blockers (P-CABs). These agents offer a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to a more rapid, potent, and sustained suppression of gastric acid secretion. A key structural feature in many successful P-CABs, such as Vonoprazan, is the presence of a 2-fluorophenyl moiety, which has been shown to be crucial for their high affinity and inhibitory activity on the H+,K+-ATPase.[1][2]

This application note introduces [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid as a versatile and strategically designed precursor for the synthesis of a novel class of P-CAB candidates. The unique combination of a 2-fluorophenyl group, a methanesulfonyl-protected amine, and a carboxylic acid function within a single molecule makes it an ideal starting material for the efficient construction of complex heterocyclic systems that form the core of next-generation P-CABs. The methanesulfonyl group serves as a stable and reliable protecting group for the secondary amine, preventing unwanted side reactions during the initial synthetic transformations.[3][4] The carboxylic acid provides a versatile handle for a variety of chemical modifications, including reduction, amidation, and esterification, allowing for the introduction of diverse functionalities and the construction of various molecular scaffolds.

Herein, we present a detailed, scientifically grounded, and hypothetical synthetic route for the development of a novel P-CAB candidate, "Fluoralazan," starting from this compound. The protocols provided are based on well-established and analogous chemical transformations from peer-reviewed literature, ensuring a high degree of scientific plausibility and practical applicability for researchers in the field of drug discovery and development.

Chemical Properties and Safety Information

A summary of the key chemical properties of the precursor, this compound, is provided in the table below.

PropertyValue
Molecular Formula C9H10FNO4S
Molecular Weight 247.24 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Proposed Synthetic Pathway for "Fluoralazan"

The proposed synthetic route to our hypothetical P-CAB, "Fluoralazan," is a multi-step process that leverages the unique functionalities of the precursor. The overall workflow is depicted in the following diagram:

G A This compound B Reduction of Carboxylic Acid A->B C Intermediate 1: Amino Alcohol B->C D Activation of Hydroxyl Group C->D E Intermediate 2: Tosylated Amino Alcohol D->E F Nucleophilic Substitution E->F G Intermediate 3: Pyrrole Precursor F->G H Intramolecular Cyclization G->H I Fluoralazan (Hypothetical API) H->I

Figure 1: Proposed synthetic workflow for "Fluoralazan".

Detailed Experimental Protocols

Step 1: Reduction of the Carboxylic Acid

The first step involves the selective reduction of the carboxylic acid group of the precursor to a primary alcohol. Borane-tetrahydrofuran complex is a suitable reagent for this transformation, as it is highly effective for the reduction of carboxylic acids and generally does not affect the methanesulfonyl protecting group.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of precursor) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a 1.0 M solution of borane-tetrahydrofuran complex in THF (1.5 eq) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Intermediate 1: {2-[(2-Fluoro-phenyl)-methanesulfonyl-amino]-ethanol} .

ReactantMolar Eq.MW ( g/mol )
Precursor1.0247.24
Borane-THF1.585.94

Table 1: Reagents for Step 1.

Step 2: Activation of the Hydroxyl Group

The primary alcohol of Intermediate 1 is activated by conversion to a better leaving group, such as a tosylate, to facilitate the subsequent nucleophilic substitution reaction.

Protocol:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 2: {2-[(2-Fluoro-phenyl)-methanesulfonyl-amino]-ethyl} p-toluenesulfonate .

Step 3: Nucleophilic Substitution with a Pyrrole Moiety

This step involves the introduction of a substituted pyrrole, a key component of many P-CABs. The tosylated intermediate undergoes an SN2 reaction with a suitable pyrrole derivative.

Protocol:

  • To a solution of 2-(pyridin-3-yl)-1H-pyrrole (1.1 eq) in anhydrous dimethylformamide (DMF, 15 mL/g of Intermediate 2), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

  • Add a solution of Intermediate 2 (1.0 eq) in DMF to the reaction mixture and heat to 60-70 °C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate 3: N-(2-fluoro-phenyl)-N-[2-(2-(pyridin-3-yl)-1H-pyrrol-1-yl)ethyl]methanesulfonamide .

Step 4: Intramolecular Cyclization to form "Fluoralazan"

The final step involves an intramolecular cyclization to form the core structure of "Fluoralazan." This can be achieved through a variety of methods, and for this hypothetical synthesis, we propose a Pictet-Spengler type reaction.

Protocol:

  • Dissolve Intermediate 3 (1.0 eq) in a mixture of acetic acid and trifluoroacetic acid (10:1 v/v).

  • Add paraformaldehyde (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C for 6-8 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final product, Fluoralazan .

G cluster_0 Synthetic Scheme for Fluoralazan Precursor This compound Int1 Intermediate 1 Precursor->Int1 BH3-THF Int2 Intermediate 2 Int1->Int2 TsCl, Et3N Int3 Intermediate 3 Int2->Int3 2-(pyridin-3-yl)-1H-pyrrole, NaH API Fluoralazan Int3->API (CH2O)n, H+ G cluster_0 Gastric Parietal Cell cluster_1 Inhibition by Fluoralazan PC Parietal Cell Lumen Gastric Lumen (Acidic) PC->Lumen H+ secretion Lumen->PC K+ uptake Pump H+,K+-ATPase (Proton Pump) API Fluoralazan API->Pump Ionic Binding (K+ competitive)

Figure 3: Proposed mechanism of action of "Fluoralazan".

Conclusion

The application of this compound as a precursor for the synthesis of novel P-CAB candidates like "Fluoralazan" presents a promising and efficient strategy in the field of medicinal chemistry. The well-defined functionalities of this precursor allow for a streamlined and versatile synthetic approach. The protocols outlined in this document, based on established chemical principles, provide a solid foundation for researchers to explore the synthesis of a new generation of therapeutics for acid-related disorders. Further optimization of the reaction conditions and in-depth biological evaluation of the synthesized compounds are warranted to fully assess their therapeutic potential.

References

  • Oda, K., et al. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-(N-Methylperfluorooctanesulfonamido)acetic acid. National Center for Biotechnology Information. [Link]

  • Request PDF. (2025). Synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks. [Link]

  • Google Patents. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Pastorin, G., & Fancelli, D. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]

  • ACS Publications. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. [Link]

  • Annor-Gyamfi, J. K., Ametsetor, E., Meraz, K., & Bunce, R. A. (2021). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 26(4), 890. [Link]

  • Huang, T., et al. (2020). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. ACS Omega, 5(1), 123-131. [Link]

  • Google Patents. (n.d.).
  • Hamari Chemicals, Ltd. (2020). [Review Articles] Review articles on the synthesis of common APIs using Tailor-Made Amino Acids. [Link]

  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
  • PubChem. (n.d.). (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • PubMed. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. [Link]

  • ResearchGate. (2025). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]

  • ResearchGate. (n.d.). Synthesis of peptide API starting materials: mechanism for the... [Link]

  • Thieme. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]

  • Hovione. (2025). Advances in Fluorination Chemistry for API Synthesis. [Link]

  • Poster Board #606. (n.d.). Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and significantly improve the yield and purity of your target compound.

Synthetic Overview

The synthesis of this compound is typically achieved via a three-step sequence. This pathway involves the initial N-sulfonylation of 2-fluoroaniline, followed by N-alkylation with an acetic acid ester, and concluding with ester hydrolysis to yield the final product. Understanding the nuances of each step is critical for success.

Synthetic_Workflow A 2-Fluoroaniline B N-(2-fluorophenyl) methanesulfonamide A->B Step 1: N-Sulfonylation (Methanesulfonyl Chloride, Base) C Ethyl [(2-Fluoro-phenyl)- methanesulfonyl-amino]-acetate B->C Step 2: N-Alkylation (Ethyl Bromoacetate, Base) D [(2-Fluoro-phenyl)-methanesulfonyl -amino]-acetic acid C->D Step 3: Hydrolysis (LiOH, NaOH, or HCl)

Caption: General three-step synthesis pathway.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Step 1: N-Sulfonylation of 2-Fluoroaniline

Question 1: My yield for the N-sulfonylation step is consistently low. What are the likely causes and solutions?

Answer: Low yield in this step often traces back to incomplete reaction or competing side reactions. Here’s a breakdown of the causality and corrective actions:

  • Insufficient Basicity: The reaction of an amine with sulfonyl chloride generates HCl, which can protonate the starting aniline, rendering it unreactive.[1] A stoichiometric amount of a non-nucleophilic base is essential to scavenge this acid.

    • Explanation: 2-Fluoroaniline is a relatively weak nucleophile due to the electron-withdrawing effect of the fluorine atom. Using a base like pyridine not only neutralizes HCl but can also act as a nucleophilic catalyst.

    • Recommendation: Ensure at least 1.1 equivalents of a base like pyridine or triethylamine are used. For sluggish reactions, consider a stronger, non-protic base in an appropriate solvent.

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture.

    • Explanation: Water contamination in your solvent or on your glassware will consume the sulfonyl chloride, reducing the amount available to react with the aniline.

    • Recommendation: Use anhydrous solvents (e.g., dry dichloromethane or THF) and flame-dry your glassware under an inert atmosphere (N₂ or Argon) before starting the reaction.

  • Formation of Di-sulfonylated Byproduct: While less common with secondary amines, forcing conditions can sometimes lead to the formation of a di-sulfonylated product if the sulfonamide product is deprotonated and reacts again.

    • Recommendation: Add the methanesulfonyl chloride dropwise to the solution of aniline and base at a low temperature (0 °C) to control the reaction rate and minimize side reactions.

Question 2: My TLC plate shows multiple spots after the sulfonylation reaction. How do I identify them?

Answer: A multi-spot TLC indicates an incomplete reaction or the presence of byproducts. You can typically expect to see:

  • Starting Material (2-Fluoroaniline): Will have a distinct Rf value.

  • Product (N-(2-fluorophenyl)methanesulfonamide): This is your target. As a larger, more polar molecule than the starting aniline, it should have a different Rf.

  • Potential Byproducts:

    • Di-sulfonated Product: If formed, this will be even more polar and have a lower Rf than your desired product.

    • Methanesulfonic Acid: From hydrolysis of the sulfonyl chloride. This is highly polar and will likely remain at the baseline.

Troubleshooting Workflow for Sulfonylation dot digraph "Troubleshooting_Sulfonylation" { graph [nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Sources

Technical Support Center: Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these molecules. The distinct physicochemical properties imparted by the carbon-fluorine bond, such as high polarity, altered solubility, and increased metabolic stability, necessitate specialized purification strategies.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of fluorinated organic compounds.

Q1: Why are my standard purification protocols for non-fluorinated compounds not working for my fluorinated analogue?

A1: The introduction of fluorine atoms into an organic molecule can dramatically alter its physical and chemical properties. The high electronegativity of fluorine creates strong, polarized carbon-fluorine bonds, which can lead to:

  • Altered Solubility: Fluorinated compounds often exhibit reduced solubility in common organic solvents and increased solubility in fluorous solvents. This concept, known as "fluorous chemistry," relies on the principle that fluorine-rich compounds preferentially dissolve in fluorine-rich solvents.[1]

  • Changes in Polarity and Intermolecular Interactions: The presence of fluorine can modify the molecule's dipole moment and its ability to participate in hydrogen bonding, affecting its retention behavior in chromatography and its crystallization properties.

  • Volatility: Highly fluorinated compounds can be surprisingly volatile, which may lead to sample loss during solvent removal under reduced pressure.

Q2: What is the best general chromatography technique for purifying fluorinated compounds?

A2: There is no single "best" technique, as the optimal method depends on the specific properties of your compound. However, a good starting point is reverse-phase High-Performance Liquid Chromatography (HPLC). The separation of lightly fluorinated compounds from their non-fluorinated counterparts can be significantly enhanced by a judicious choice of column and mobile phase.[2] For instance, using a standard hydrocarbon column (like C8 or C18) with a fluorinated eluent (e.g., trifluoroethanol in water) often provides better separation than using traditional hydrocarbon eluents.[2][3] Conversely, a fluorocarbon column can be paired effectively with a hydrocarbon eluent.[2]

Q3: How can I effectively remove residual fluorinating reagents from my reaction mixture?

A3: Residual fluorinating reagents and their byproducts are common impurities. The strategy for their removal depends on the reagent used:

  • Nucleophilic Fluoride Sources (e.g., KF, CsF): These are ionic salts and can typically be removed by an aqueous workup.

  • Electrophilic Fluorinating Reagents (e.g., Selectfluor®, NFSI): These reagents and their byproducts can often be removed by silica gel chromatography. However, some byproducts may co-elute with the desired product. In such cases, a specific chemical treatment or wash may be necessary. For example, unreacted electrophilic N-F reagents can sometimes be quenched with sodium bisulfite solution.

  • Deoxofluorinating Reagents (e.g., DAST, Deoxo-Fluor®): These reagents and their byproducts can be challenging to remove. A careful aqueous quench (often with a saturated solution of sodium bicarbonate) is crucial. Subsequent chromatography may still be required.

Q4: What analytical techniques are best for assessing the purity of my fluorinated compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹⁹F NMR Spectroscopy: This is a powerful and indispensable tool for analyzing fluorinated compounds. The chemical shift of the fluorine signal provides information about its electronic environment, and the integration can be used for quantitative analysis.[4]

  • ¹H and ¹³C NMR Spectroscopy: These techniques remain essential for confirming the overall structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for identifying and quantifying impurities. However, be aware that molecular ions of some fluorine compounds may not be readily observed with standard ionization techniques like Electron Ionization (EI).[5] Field Ionization (FI) is a softer ionization method that is more likely to show the molecular ion.[5]

  • Total Fluorine Analysis: Techniques like Combustion Ion Chromatography (CIC) or Particle-Induced Gamma Emission (PIGE) can determine the total fluorine content, which can be useful for confirming the elemental composition of your purified compound.[6]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of fluorinated compounds.

Issue 1: My fluorinated compound is difficult to crystallize.

Q: I have tried standard recrystallization techniques (e.g., slow evaporation, cooling), but my fluorinated compound either oils out or remains in solution. What can I do?

A: The altered intermolecular forces in fluorinated compounds can frustrate crystal lattice formation. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Crystallization

start Struggling with Crystallization solvent_screening Systematically Screen Solvents start->solvent_screening co_solvent Use a Co-Solvent System solvent_screening->co_solvent No success with single solvents fluorous_solvent Try a Fluorous Solvent co_solvent->fluorous_solvent Still no crystals slow_diffusion Employ Slow Diffusion Methods fluorous_solvent->slow_diffusion Oiling out persists seed_crystals Attempt to Generate Seed Crystals slow_diffusion->seed_crystals Amorphous solid or oil forms final_check If all else fails, consider chromatography seed_crystals->final_check Unable to generate seeds

Caption: Decision-making workflow for troubleshooting crystallization.

Detailed Steps:

  • Systematic Solvent Screening: Do not limit yourself to common crystallization solvents. Create a table of potential solvents and test the solubility of your compound in small amounts at room temperature and upon heating. A good crystallization solvent will dissolve your compound when hot but not when cold.

  • Employ a Co-Solvent System: If a single solvent is not effective, try a binary or even ternary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. For fluorinated rubrenes, solvent systems like toluene/methanol have proven effective.[7]

  • Consider Fluorous Solvents: For highly fluorinated compounds, a fluorous co-solvent might be beneficial. The unique "fluorophilicity" of these molecules can be exploited to induce crystallization.[2]

  • Slow Diffusion Methods:

    • Vapor Diffusion: Dissolve your compound in a small amount of a volatile "good" solvent and place this vial inside a larger, sealed container with a "poor" solvent. The slow diffusion of the poor solvent's vapor into the vial containing your compound can promote the growth of high-quality crystals.

    • Liquid-Liquid Diffusion: Carefully layer a solution of your compound in a dense "good" solvent at the bottom of a narrow tube. Then, gently add a less dense "poor" solvent on top to create a distinct interface. Crystals may form at this interface over time.

  • Generate Seed Crystals: If you manage to obtain even a tiny amount of crystalline material, use it to seed a supersaturated solution of your compound. This can overcome the kinetic barrier to nucleation. You can sometimes generate initial microcrystals by rapidly cooling a concentrated solution or by scratching the inside of the flask with a glass rod.

Issue 2: Poor separation of my fluorinated compound and a non-fluorinated impurity by HPLC.

Q: I am using a standard C18 column with a methanol/water gradient, but my fluorinated product and a closely related non-fluorinated impurity are co-eluting. How can I improve the separation?

A: This is a common issue stemming from the unique interactions of fluorinated compounds with stationary and mobile phases.

Protocol for Optimizing HPLC Separation:

  • Switch to a Fluorinated Mobile Phase Additive: Replace methanol or acetonitrile with a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE). The aversion of hydrocarbons (your impurity) to the fluorinated eluent can increase its retention time relative to your more "fluorophilic" product, improving separation.[2]

  • Change the Stationary Phase:

    • Fluorinated Stationary Phases: Consider using a column with a fluorinated stationary phase (e.g., a fluorous silica gel). With a standard hydrocarbon mobile phase, your fluorinated compound will be retained more strongly than the non-fluorinated impurity.

    • Phenyl-Hexyl Columns: These columns offer different selectivity compared to C18 phases due to pi-pi interactions and can be effective for separating aromatic fluorinated compounds.

  • Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and separation efficiency. Experiment with temperatures ranging from 30°C to 50°C. For some fluorinated amphiphiles, baseline separation has been achieved at 45°C.[3]

Data Comparison: HPLC Strategies

StrategyStationary PhaseMobile PhasePrinciple of Separation
Standard RP C18 (Hydrocarbon)Methanol/WaterHydrophobicity
Fluorous RP Fluorous SilicaMethanol/WaterFluorophilicity & Hydrophobicity
"H-F Pairing" C18 (Hydrocarbon)TFE/WaterExploits aversion of hydrocarbons to F-eluents[2]
"F-H Pairing" Fluorous SilicaAcetonitrile/WaterExploits aversion of fluorocarbons to H-eluents
Issue 3: My purified fluorinated compound is acidic and contains residual fluoride ions.

Q: After chromatography, my product is still acidic when dissolved in a protic solvent, and I suspect residual hydrogen fluoride (HF). How can I remove it without degrading my compound?

A: Residual HF is a frequent and problematic impurity, especially after reactions using deoxofluorinating agents or in cases where glassware has been etched.

Troubleshooting Workflow for HF Removal

start Product is Acidic (Suspected HF) bicarb_wash Aqueous Bicarbonate Wash start->bicarb_wash base_plug Pass through a Basic Plug bicarb_wash->base_plug If compound is base-sensitive final_product Neutral, HF-free Product bicarb_wash->final_product If compound is base-stable azeotrope Azeotropic Removal base_plug->azeotrope Trace amounts may remain azeotrope->final_product

Caption: Decision tree for removing residual hydrogen fluoride.

Detailed Protocols:

  • Aqueous Bicarbonate Wash: If your compound is stable to mild aqueous base and soluble in an immiscible organic solvent (like ethyl acetate or dichloromethane), perform a liquid-liquid extraction. Wash the organic layer carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the HF, converting it to sodium fluoride (NaF), which will remain in the aqueous layer. Follow this with a wash with brine to remove residual water, and then dry the organic layer over sodium sulfate or magnesium sulfate.

  • Basic Plug Filtration: If your compound is sensitive to water or prolonged contact with base, you can pass a solution of your compound in an anhydrous organic solvent through a short plug of a solid basic material.

    • Protocol:

      • Place a small cotton plug at the bottom of a Pasteur pipette.

      • Add a layer of sand (~0.5 cm).

      • Add a layer of basic alumina or potassium carbonate (~2-3 cm).

      • Top with another small layer of sand.

      • Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or ether).

      • Pass this solution through the plug, collecting the eluent.

      • Rinse the plug with a small amount of additional solvent.

      • Combine the eluents and remove the solvent in vacuo.

  • Azeotropic Removal with Toluene: For trace amounts of HF, dissolving the compound in toluene and removing the solvent under reduced pressure can be effective. Toluene can form an azeotrope with HF, facilitating its removal. Repeat this process 2-3 times.

III. References

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved January 25, 2026, from [Link]

  • Stein, L., & Neil, J. M. (1964). Purification of Fluorine by Distillation. Argonne National Laboratory. Retrieved January 25, 2026, from [Link]

  • Ellis, D. A. (2000). Organofluorine Compounds in the Environment - Analysis, Sources and. Library and Archives Canada. Retrieved January 25, 2026, from [Link]

  • Li, Y., et al. (2023). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. Molecules. Retrieved January 25, 2026, from [Link]

  • Fierro, C. A., & Bergman, R. G. (1999). Removal of fluorine or chlorine residue by liquid CO2. Google Patents. Retrieved January 25, 2026, from

  • Lee, S. J., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research. Retrieved January 25, 2026, from [Link]

  • Dailey, Jr., A. F. (1934). Purification of organic fluorine compounds. Google Patents. Retrieved January 25, 2026, from

  • Qiu, F., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. Retrieved January 25, 2026, from [Link]

  • Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry.

  • Kirner, W. R. (1944). Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center.

  • Lee, S. J., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC. Retrieved January 25, 2026, from [Link]

  • FORTUNE Environmental Protection. (n.d.). Fluorine Remove Agent. Retrieved January 25, 2026, from [Link]

  • Borca, B., et al. (2021). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A. Retrieved January 25, 2026, from [Link]

  • Tlili, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved January 25, 2026, from [Link]

  • Li, K., et al. (2022). Removal of Fluorine from RECl3 in Solution by Adsorption, Ion Exchange and Precipitation. Minerals.

  • Singh, S., & Singh, S. (2023). Fluorinated Organic Chemicals: A Review. ResearchGate.

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. Retrieved January 25, 2026, from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved January 25, 2026, from [Link]

  • The Doyle Group, UCLA. (2023). Nucleophilic Fluorination. Retrieved January 25, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Retrieved January 25, 2026, from [Link]

  • Borca, B., et al. (2021). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry.

  • Schou, M. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-Portal.org.

  • Wang, M. T., et al. (2005). In situ plasma process to remove fluorine residues from the interior surfaces of a CVD reactor. Google Patents.

  • NASA. (1995). Fabrication of Gaseous and Liquid Fluorine Systems. NASA Lessons Learned.

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved January 25, 2026, from [Link]

  • Karatjas, A. (2017). Choosing a Solvent for Recrystallization. YouTube.

  • Adcock, J. L. (1975). Synthesis of Organofluorine Compounds by Direct Fluorination. Defense Technical Information Center.

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved January 25, 2026, from [Link]

  • NCERT. (2008). Chemistry.

  • Schloemer, A., et al. (2018). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. ResearchGate.

  • American Chemical Society. (n.d.). Analytical Chemistry Journal. Retrieved January 25, 2026, from [Link]

  • Qiu, F., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved January 25, 2026, from [Link]

  • Bell, D. S. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

  • BizNGO. (2020). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). Retrieved January 25, 2026, from [Link]

Sources

Minimizing side product formation in fluorophenyl compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Product Formation

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of fluorophenyl compounds is a cornerstone of modern drug development and materials science. However, the unique reactivity of fluorine can lead to challenging side product profiles. This guide is designed to provide in-depth, mechanistically-grounded answers to common troubleshooting questions, helping you optimize your reactions for higher yields and purity.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine. The reaction relies on an electron-deficient aromatic ring to facilitate the addition of a nucleophilic fluoride source, followed by the elimination of a leaving group. However, the harsh conditions often required can lead to several unwanted side products.[1][2][3]

Frequently Asked Questions (FAQs)

Question 1: My SNAr fluorination of an aryl chloride is giving me a significant amount of a hydroxylated (phenolic) byproduct. What is happening and how can I prevent it?

Answer: This is a classic problem in SNAr fluorinations and is almost always caused by the presence of residual water in your reaction system.[1][2][3][4] Fluoride salts like potassium fluoride (KF) are hygroscopic, and even trace amounts of water can lead to the formation of hydroxide ions (OH⁻) under the basic and high-temperature conditions typical for these reactions. The hydroxide ion is a potent nucleophile and will compete with the fluoride ion, attacking the electron-deficient ring to produce the corresponding phenol or nitrophenol.

Causality & Mechanism: The key issue is the relative nucleophilicity of F⁻ versus OH⁻ and the reactivity of your fluoride source.

  • Water Contamination: KF + H₂O ⇌ K⁺ + F⁻ + H₂O → KOH + HF. This equilibrium, though minor, generates hydroxide.

  • Competitive Attack: The generated hydroxide attacks the aryl chloride, forming a Meisenheimer complex, which then expels the chloride leaving group to yield the phenol byproduct.

Troubleshooting & Mitigation Strategies:

  • Rigorous Drying of Reagents: This is the most critical step.

    • Fluoride Source: Use spray-dried KF, which has a much higher surface area and reactivity compared to standard calcined KF.[5] Dry the KF under high vacuum at >150 °C for several hours immediately before use.

    • Solvent: Use anhydrous aprotic polar solvents like DMF, DMSO, or sulfolane. Ensure they are freshly distilled or from a sealed, dry bottle.

    • Apparatus: Flame-dry all glassware under vacuum or in an oven and assemble it hot under an inert atmosphere (N₂ or Ar).

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) like a tetraalkylammonium salt can enhance the solubility and reactivity of the fluoride anion, often allowing for milder reaction temperatures, which can suppress the hydrolysis side reaction.[2]

  • Azeotropic Removal of Water: Before adding your substrate, consider heating the solvent and KF mixture and distilling off a small amount of the solvent to azeotropically remove any trace water.

Question 2: I am observing diaryl ether formation in my SNAr reaction. Where does this come from?

Answer: Diaryl ether formation arises when the desired fluorophenyl product, or a phenolic byproduct, acts as a nucleophile and attacks another molecule of your starting aryl halide.

Mechanism & Prevention:

  • Phenol-Mediated Pathway: If you have phenolic byproduct formation (as discussed in Q1), the resulting phenoxide is an excellent nucleophile that can readily attack your starting material.

    • Prevention: The primary solution is to eliminate water from the reaction to prevent phenol formation in the first place.

  • Direct Product Reaction: In some cases, particularly with highly activated systems, the newly formed aryl fluoride product can be susceptible to a second SNAr reaction, especially if a more potent nucleophile is present or generated.

To minimize this, ensure a slight excess of the fluoride source and avoid overly prolonged reaction times or excessive temperatures after the starting material has been consumed. Monitoring the reaction by TLC or GC/MS is crucial.

Question 3: My reaction is sluggish, and upon forcing the conditions (higher temperature), I see evidence of benzyne formation. Why does this happen?

Answer: Benzyne formation occurs via an elimination-addition mechanism, which competes with the desired addition-elimination (SNAr) pathway.[6] This is particularly prevalent with aryl halides that lack strong electron-withdrawing groups or when using extremely strong bases.[6]

Mechanism: A strong base (which can be the fluoride salt itself at high temperatures, or impurities) abstracts a proton ortho to the leaving group. This is followed by the elimination of the halide to form a highly reactive benzyne intermediate.[6][7] This intermediate is then trapped by any available nucleophile, which can lead to a mixture of regioisomeric products.

Troubleshooting Workflow for SNAr Issues

G cluster_0 Primary Checks cluster_1 Solutions start Low Yield or Side Products in SNAr check_water Phenolic Byproduct? start->check_water check_ether Diaryl Ether? start->check_ether check_benzyne Benzyne Formation? start->check_benzyne sol_dry Rigorously Dry Reagents & Solvent check_water->sol_dry Yes check_ether->sol_dry Likely Cause sol_temp Lower Temperature, Monitor Reaction Time check_ether->sol_temp Also Consider check_benzyne->sol_temp Forcing Conditions? sol_ewg Ensure Substrate is Activated (EWG) check_benzyne->sol_ewg Substrate Issue? sol_ptc Use Phase-Transfer Catalyst (PTC) sol_dry->sol_ptc Still Sluggish?

Caption: Troubleshooting Decision Tree for SNAr Fluorination.

Section 2: Electrophilic Fluorination

Electrophilic fluorination is used for arenes that are electron-rich and not suitable for SNAr. Reagents like Selectfluor® (F-TEDA-BF₄) deliver an electrophilic fluorine ("F⁺"). The main challenges here are regioselectivity and over-fluorination.[8][9]

Frequently Asked Questions (FAQs)

Question 4: I am trying to mono-fluorinate an activated aromatic ring using Selectfluor®, but I'm getting a mixture of regioisomers. How can I improve selectivity?

Answer: Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring. However, the high reactivity of modern electrophilic fluorinating agents can sometimes override subtle electronic preferences, leading to mixtures.

Controlling Factors & Solutions:

  • Solvent Choice: The solvent can play a significant role in modulating the reactivity of the fluorinating agent and stabilizing intermediates. Fluorinated solvents like hexafluoroisopropanol (HFIP) can enhance regioselectivity in some cases by promoting a more ordered transition state.[10][11]

  • Directing Groups: If possible, install a strong directing group (e.g., via ortho-lithiation followed by introduction of a silyl or boronic ester group) to direct the fluorination to a specific position. The directing group can be removed later if necessary.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity by favoring the pathway with the lowest activation energy.

Table 1: Effect of Solvent on Regioselectivity (Illustrative Example)

SubstrateFluorinating AgentSolventortho:meta:para Ratio
AnisoleSelectfluor®Acetonitrile40 : 0 : 60
AnisoleSelectfluor®HFIP15 : 0 : 85

Note: Data is illustrative and actual results will vary.

Question 5: My reaction with Selectfluor® is producing aminated arenes instead of the expected fluorinated product. What is causing this switch in reactivity?

Answer: This is a fascinating and less common side reaction that can occur with very electron-rich dialkoxyarenes.[12][13] The outcome depends on whether the reaction proceeds through a two-electron pathway (standard electrophilic aromatic substitution) or a one-electron pathway (single-electron transfer, SET).

Mechanism Switch:

  • Two-Electron (EAS) Pathway: The arene's π-system attacks the electrophilic fluorine, leading to fluorination. This is the "normal" pathway.

  • One-Electron (SET) Pathway: If the arene is electron-rich enough, it can donate a single electron to Selectfluor®, forming a radical cation.[13] If acetonitrile (MeCN) is used as the solvent, it can be trapped by this radical cation, and after workup, this leads to an aminated (specifically, an acetamidated) product.

Mitigation:

  • Change Solvent: Avoid acetonitrile. Solvents less prone to nucleophilic trapping, such as nitromethane or even dichloromethane, may favor the desired fluorination pathway.

  • Modify Electronics: If possible, slightly decreasing the electron-donating ability of the substituents on the ring can disfavor the SET pathway.

Section 3: Palladium-Catalyzed Fluorination

Modern palladium-catalyzed methods offer milder routes to aryl fluorides but come with their own set of potential side reactions, often related to the catalyst cycle.

Frequently Asked Questions (FAQs)

Question 6: In my Pd-catalyzed fluorination of an aryl bromide, I'm observing a significant amount of hydrodehalogenation (replacement of Br with H). What is the source of the hydrogen, and how can I stop this?

Answer: Hydrodehalogenation is a common and frustrating side reaction in many cross-coupling reactions. The hydrogen atom source is often trace water present in the reaction mixture.[14][15][16]

Mechanism & Causality: The side reaction can be promoted by the phosphine ligand and water. Nucleophilic phosphine ligands (like PEt₃) can directly attack the electron-deficient fluorinated aryl halide.[16] This can form a phosphonium salt, which is then hydrolyzed by water, resulting in the hydrodehalogenated arene and phosphine oxide.[14][16] This process can compete with the desired oxidative addition to the palladium center.

Troubleshooting & Mitigation:

  • Ligand Choice: Use less nucleophilic, bulkier phosphine ligands (e.g., biarylphosphines like AdBrettPhos) that favor the catalytic cycle over direct reaction with the substrate.[17]

  • Strict Anhydrous Conditions: As with SNAr, rigorously excluding water is paramount. Use dry solvents and reagents.

  • Base Selection: The choice of base can be critical. In some systems, weaker bases like KOPh have been shown to suppress side reactions compared to stronger, more traditional bases.[18]

G cluster_0 Desired Catalytic Cycle cluster_1 Hydrodehalogenation Side Reaction ArBr Ar-Br OxAdd [Ar-Pd(II)-Br]L₂ (Oxidative Addition) ArBr->OxAdd + Pd(0) ArBr_side Ar-Br Pd0 Pd(0)L₂ Fluor [Ar-Pd(II)-F]L₂ OxAdd->Fluor + 'F⁻' ArF Ar-F (Product) Fluor->ArF Reductive Elimination Phosphonium [Ar-PR₃]⁺Br⁻ ArBr_side->Phosphonium + PR₃ ArH Ar-H (Byproduct) Phosphonium->ArH + H₂O

Caption: Competing Pathways in Pd-Catalyzed Fluorination.

Section 4: Balz-Schiemann Reaction

This classic method transforms an aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[19] While effective, it has limitations and potential hazards.

Question 7: My Balz-Schiemann reaction gives a poor yield and a lot of tar-like decomposition products. What are the critical parameters to control?

Answer: The Balz-Schiemann reaction hinges on the clean formation and subsequent thermal decomposition of the aryl diazonium tetrafluoroborate salt.[19] Side reactions often stem from instability of this intermediate or competing reaction pathways.

Critical Parameters & Solutions:

  • Diazotization Temperature: The initial formation of the diazonium salt from the aniline must be done at low temperatures (typically 0-5 °C) to prevent premature decomposition and formation of phenolic byproducts.

  • Isolation of the Diazonium Salt: The diazonium tetrafluoroborate salt is often explosive when dry. It is crucial to handle it with extreme care, avoid friction, and only prepare amounts that will be used immediately. Whenever possible, generating and using the salt in situ is a safer alternative.[20][21]

  • Decomposition Conditions: The thermal decomposition step must be controlled carefully. Overheating can lead to charring and the formation of biaryl byproducts. A gentle, steady heating profile is recommended. Sometimes, decomposition in a high-boiling inert solvent can provide more even heating and better results.

  • Alternative Fluoride Sources: While traditional methods use HBF₄, modern variations use other counterions like hexafluorophosphates (PF₆⁻) or even organotrifluoroborate salts, which can offer improved yields and milder conditions for certain substrates.[20][21]

References
  • DiMagno, S. G., & Sun, H. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2353–2364. [Link]

  • Science.gov. (n.d.). nucleophilic fluorination reactions: Topics by Science.gov. Retrieved January 26, 2026, from [Link]

  • DiMagno, S. G., & Sun, H. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. PubMed. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 26, 2026, from [Link]

  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved January 26, 2026, from [Link]

  • Journal of the American Chemical Society. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Effect of water on the fluorination of a primary alkyl bromide with KF... Retrieved January 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 26, 2026, from [Link]

  • Alič, B., & Tavčar, G. (2018). Renewable Reagent for Nucleophilic Fluorination. ACS Sustainable Chemistry & Engineering, 6(6), 7724-7729. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Journal of Organic Chemistry. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]

  • Sharma, K., et al. (2024). Activation of fluoride anion as nucleophile in water with data-guided surfactant selection. Chemical Science, 15(15), 5566-5576. [Link]

  • Groves, J. T. (2009). Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex. Journal of the American Chemical Society, 131(34), 12232–12233. [Link]

  • SciSpace. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Retrieved January 26, 2026, from [Link]

  • The Journal of Organic Chemistry. (2021). Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Organic Letters. [Link]

  • ACS Publications. (2013). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters. [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved January 26, 2026, from [Link]

  • Capilato, J. N., & Lectka, T. (2021). Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. The Journal of Organic Chemistry, 86(9), 6299–6305. [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved January 26, 2026, from [Link]

  • ACS Omega. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]

  • Mazzotti, A. R., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012–14015. [Link]

  • ResearchGate. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Retrieved January 26, 2026, from [Link]

  • Welch, J. T., et al. (2019). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. Molecules, 24(12), 2288. [Link]

  • ResearchGate. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. [Link]

  • MDPI. (2023). Optimization of Spray Drying Process Parameters for the Preparation of Inhalable Mannitol-Based Microparticles Using a Box-Behnken Experimental Design. Pharmaceutics. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Chemical Reviews, 114(4), 2201–2225. [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]

  • ACS Publications. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics. [Link]

  • The Journal of Organic Chemistry. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Selectfluor. Retrieved January 26, 2026, from [Link]

  • RSC Publishing. (2023). Optimization of spray-drying conditions using response surface methodology, physico-chemical characterization and shelf-life estimation of pineapple powder. Sustainable Food Technology. [Link]

  • Hartwig, J. F., & Shekhar, S. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 55(4), 1394-1398. [Link]

  • YouTube. (2025). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. [Link]

  • ResearchGate. (2025). New Method of Fluorination Using Potassium Fluoride in Ionic Liquid: Significantly Enhanced Reactivity of Fluoride and Improved Selectivity. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved January 26, 2026, from [Link]

  • American Chemical Society. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

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Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for enhancing the metabolic stability of fluorinated drug candidates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of fluorine in drug metabolism.

Q1: Why is fluorine a preferred element for introduction into drug candidates?

Fluorine is strategically incorporated into drug candidates for several reasons. Its high electronegativity can alter the electronic properties of a molecule, potentially improving binding affinity to its target. Additionally, fluorine can modulate physicochemical properties like lipophilicity and pKa, which influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A primary benefit is the enhanced metabolic stability; the carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can block metabolism at specific sites.[1][2]

Q2: What are the primary metabolic pathways affecting fluorinated compounds?

Fluorinated compounds are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, which are responsible for the metabolism of over 90% of drugs currently in clinical use.[3] These enzymes catalyze oxidative reactions. Even with the strong C-F bond, metabolism can still occur at other sites on the molecule or, in some cases, lead to defluorination.[4][5] Common CYP-mediated reactions include aliphatic and aromatic hydroxylation, and N- and O-dealkylation.[6]

Q3: My fluorinated compound shows unexpectedly high clearance in a human liver microsome (HLM) assay. What should I investigate first?

First, confirm the stability of the compound in the absence of the cofactor NADPH. This control experiment helps determine if the clearance is due to enzymatic metabolism or chemical instability in the assay buffer.[7] If the compound is stable without NADPH, it suggests CYP-mediated metabolism. High clearance may indicate that while one metabolic site was blocked with fluorine, "metabolic switching" to a different site on the molecule may have occurred. It's also possible that fluorination altered the compound's conformation, making another site more accessible to metabolizing enzymes.[8]

Q4: What is "metabolic switching" and how does it relate to fluorinated drugs?

Metabolic switching is a phenomenon where blocking one metabolic "soft spot" on a molecule causes metabolism to occur at a different, previously less favored position. When fluorine is introduced to block a known site of metabolism, CYP enzymes may find an alternative site to oxidize.[6] This can sometimes lead to the formation of unexpected or undesirable metabolites. Therefore, it's crucial to perform full metabolite identification studies after fluorination to understand the new metabolic profile.

Q5: Can fluorination lead to the formation of toxic metabolites?

While generally safe, certain fluorinated motifs can be metabolized to toxic compounds. For instance, some fluoroethers and fluoroamines can be metabolized to fluoroacetic acid, a potent inhibitor of the Krebs cycle.[5] It is important to assess the potential for defluorination and the formation of reactive metabolites during drug development.[5]

Section 2: Troubleshooting Guides

This section provides solutions to specific experimental problems.

Problem 1: High Variability in In Vitro Metabolic Stability Assay Results

Symptoms:

  • Poor reproducibility of half-life (t½) and intrinsic clearance (Clint) values between experiments.

  • Inconsistent results for control compounds with known metabolic profiles.

Possible Causes & Solutions:

Potential Cause Recommended Troubleshooting Step Scientific Rationale
Inconsistent Microsome Activity Ensure proper thawing and handling of cryopreserved microsomes. Always thaw quickly in a 37°C water bath and keep on ice. Use a consistent lot of pooled microsomes for comparative studies.Microsomal enzymes are sensitive to temperature fluctuations. Improper handling can lead to loss of enzymatic activity, affecting metabolic rates.[7][9]
Cofactor Degradation Prepare the NADPH regenerating system fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.NADPH is the essential cofactor for CYP enzyme activity. Its degradation will lead to an underestimation of metabolism.[10][11]
Assay Conditions Standardize incubation parameters such as pH, temperature, and microsomal protein concentration. Ensure the final concentration of organic solvent (like DMSO) is low and consistent across all wells.Variations in these parameters can significantly alter enzyme kinetics and, consequently, the metabolic rate.[12]
Non-specific Binding Assess the extent of non-specific binding of your compound to the microsomes. Highly lipophilic compounds are more prone to this.If a significant fraction of the compound is bound to the microsomal membrane, it may not be accessible to the enzyme's active site, leading to an underestimation of clearance.
Analytical Variability Verify the stability of the compound in the final sample matrix after quenching the reaction. Ensure the internal standard is appropriate and added consistently.Degradation of the analyte post-incubation or inconsistent analytical procedures can introduce significant error.[11]
Problem 2: My Compound is Stable in Microsomes but Shows High Clearance In Vivo

Symptoms:

  • The compound has a long half-life in HLM and hepatocyte assays.

  • Animal pharmacokinetic (PK) studies show rapid clearance of the drug.

Possible Causes & Solutions:

Potential Cause Recommended Next Step Scientific Rationale
Non-CYP Mediated Metabolism Investigate metabolism by other enzyme systems, such as flavin-containing monooxygenases (FMOs), aldehyde oxidases (AOs), or conjugating enzymes (e.g., UGTs, SULTs) using S9 fractions or hepatocytes.Liver microsomes primarily contain CYP enzymes. Other important metabolic enzymes are located in the cytosol (like AO) or are not fully active in microsomes without specific cofactors.[7][13]
Extrahepatic Metabolism Assess metabolic stability in intestinal mucosal homogenates or microsomes from other tissues (e.g., kidney, lung).Significant metabolism can occur in tissues other than the liver, such as the small intestine, which contains its own set of metabolic enzymes.[14]
Active Transport Use in vitro transporter assays (e.g., Caco-2, MDCK cell lines) to determine if the compound is a substrate for uptake or efflux transporters.Rapid clearance in vivo could be due to active transport into the liver followed by metabolism, or rapid excretion into bile or urine, processes not fully captured in microsomal assays.
Formation of Unstable Metabolites Use high-resolution mass spectrometry to look for reactive or unstable metabolites that might not be detected with standard methods.The compound might be rapidly converted to an unstable metabolite that is quickly cleared in vivo.

Section 3: Key Experimental Protocols

Here are detailed, step-by-step protocols for essential experiments in assessing the metabolic stability of fluorinated drug candidates.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro intrinsic clearance (Clint) of a fluorinated compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw HLM at 37°C and dilute to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.

    • Prepare the test compound working solution by diluting the stock in buffer to the desired concentration (e.g., 1 µM final concentration).

  • Incubation Setup (in triplicate):

    • Add the HLM solution to the wells of a 96-well plate.

    • Include negative controls: one set without the NADPH regenerating system and another with heat-inactivated microsomes.[7]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation:

    • Start the reaction by adding the NADPH regenerating system to all wells except the "-NADPH" controls.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. The 0-minute sample should be taken immediately after adding NADPH.[10][11]

  • Sample Processing:

    • Centrifuge the quenched plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL protein concentration).[15]

Protocol 2: Reaction Phenotyping with Recombinant CYP Enzymes

Objective: To identify which specific CYP isozymes are responsible for metabolizing a fluorinated compound.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Control membranes (without CYP expression)

  • Same buffer, cofactor, and analytical systems as the HLM assay.

Procedure:

  • Incubation Setup:

    • Set up individual incubations for each recombinant CYP isozyme.

    • The concentration of each rCYP should be based on its relative abundance in the human liver.

    • Include a control incubation with membranes lacking any CYP enzyme.

  • Reaction and Analysis:

    • Follow the same incubation, quenching, and analytical steps as the HLM stability assay.

  • Data Interpretation:

    • Compare the rate of metabolism of the test compound by each individual CYP isozyme.

    • A significantly higher rate of metabolism by a particular isozyme indicates its role in the compound's clearance.[16][17] This information is crucial for predicting potential drug-drug interactions.[13][18]

Section 4: Visualization and Strategic Guidance

Metabolic Stability Screening Workflow

The following diagram illustrates a typical workflow for assessing and improving the metabolic stability of a new chemical entity (NCE).

G cluster_0 Early Screening cluster_1 Decision & Triage cluster_2 Investigation & Optimization cluster_3 Progression A NCE Synthesis B HLM Stability Assay (High Throughput) A->B C Assess Clint Is Clint < Threshold? B->C D Metabolite ID (High-Res MS) C->D No (High Clearance) E Reaction Phenotyping (rCYPs, Inhibition) C->E No (High Clearance) I Progress to In Vivo PK C->I Yes (Stable) F Identify 'Soft Spot' D->F E->F G Rational Design: Introduce Fluorine to Block Metabolism F->G H Synthesize New Analogs G->H H->B Re-screen

Caption: A decision-making workflow for metabolic stability assessment and optimization.

Conceptual Strategy: Blocking Metabolic Hotspots with Fluorine

Fluorination is a key strategy to enhance metabolic stability by shielding metabolically liable positions. The diagram below illustrates this concept.

G cluster_0 Original Compound cluster_1 Metabolism cluster_2 Optimized Compound A Drug Scaffold C-H Metabolic 'Soft Spot' B CYP Enzyme A:f1->B Oxidation D Fluorinated Analog C-F Blocked Site A->D Rational Design C Metabolized Drug C-OH Rapid Clearance B->C:f0 B->D Reduced Affinity E Improved Metabolic Stability (Lower Clearance) D->E

Caption: Strategic use of fluorine to block a metabolic liability and improve stability.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Shu, Y.-Z., & Zhu, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Not available. Fluorine in drug discovery: Role, design and case studies.
  • Johnson, B. F. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Symposium Series. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Not available. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Bygd, M. D., et al. (2025). Biodegradation and biotransformation of organofluorine compounds. Request PDF. [Link]

  • Not available. ANALYTICAL METHODS. [Link]

  • Stresser, D. M. (n.d.). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. National Institutes of Health. [Link]

  • Not available. Microsomal Stability. Cyprotex. [Link]

  • Not available. (2024). CYP Inhibitors Used for Reaction Phenotyping Studies. BioIVT. [Link]

  • Di, L., et al. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. National Institutes of Health. [Link]

  • Obach, R. S., et al. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]

  • Not available. Biologically Active Organofluorine Compounds. SciSpace. [Link]

  • Not available. (2025). What are common issues in in vitro ADME assays? Patsnap Synapse. [Link]

  • Not available. (2023). Reaction Phenotyping Assay. Visikol. [Link]

  • Jamroz, P., et al. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. MDPI. [Link]

  • Not available. The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Not available. Organofluorine chemistry. Wikipedia. [Link]

  • Not available. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Not available. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Almazroo, O. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Taylor, A. (2023). ADME 101 Drug Metabolism Webinar: Reaction Phenotyping Studies. YouTube. [Link]

  • Not available. FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. U.S. Food and Drug Administration. [Link]

  • Venkateswarlu, P. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • Obach, R. S. (n.d.). Reaction phenotyping in drug discovery: moving forward with confidence? PubMed. [Link]

  • Chem Help ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]

  • Not available. In Vitro Metabolic Stability. Creative Bioarray. [Link]

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Technical Support Center: Method Refinement for Quantitative Analysis of [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chromatography Division

Welcome to the dedicated support center for the quantitative analysis of [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid (Compound FMSA). This guide is designed for researchers, analytical chemists, and drug development professionals who are developing and troubleshooting quantitative methods for this molecule. Our goal is to provide field-proven insights and robust solutions to common challenges encountered during its analysis.

This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring your methods are not only effective but also self-validating and scientifically sound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial method development strategy.

Q1: What is the recommended primary analytical technique for the quantitative analysis of Compound FMSA in a biological matrix?

A1: For quantitative analysis in complex matrices like plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The high selectivity of Multiple Reaction Monitoring (MRM) allows for accurate quantification even at low concentrations, minimizing interferences from endogenous matrix components.[1][2] While HPLC with UV detection can be used for bulk substance analysis or in simple formulations, it often lacks the sensitivity and specificity required for bioanalysis.

Q2: Which type of HPLC column is best suited for analyzing this acidic compound?

A2: Compound FMSA possesses a carboxylic acid group, which can cause peak tailing on traditional silica-based C18 columns due to unwanted secondary interactions with surface silanols. We recommend using a modern, end-capped, high-purity silica C18 or a phenyl-hexyl column. A phenyl-hexyl column can offer alternative selectivity due to potential π-π interactions with the analyte's phenyl ring. To ensure good peak shape, it is critical to control the mobile phase pH.

Q3: How should I prepare stable stock and working standard solutions?

A3: Due to the analyte's acidic nature, solubility is pH-dependent.

  • Stock Solution (1 mg/mL): Prepare the initial stock solution in a solvent like methanol or acetonitrile.[3] If solubility is a concern, adding a small amount (~1-2% v/v) of a weak base like ammonium hydroxide can help. However, for long-term stability, a neutral organic solvent is preferable.

  • Working Solutions: Dilute the stock solution using your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure compatibility with the LC system and prevent peak distortion.[4]

  • Storage: Store all solutions at -20°C or colder in amber vials to prevent degradation.[5] Stability studies should be performed to confirm the shelf life under your specific storage conditions.

Q4: What are the primary stability concerns for Compound FMSA during sample handling and storage?

A4: The key stability concerns are enzymatic degradation in biological matrices and pH-mediated hydrolysis.

  • Freeze-Thaw Stability: Repeated freeze-thaw cycles of biological samples can lead to analyte degradation. It is crucial to validate the analyte's stability for at least three freeze-thaw cycles.

  • Bench-Top Stability: Assess the stability of the analyte in the matrix at room temperature for the expected duration of sample preparation.

  • Post-Preparative Stability: The processed samples in the autosampler must also be tested for stability over the typical run time to ensure no degradation occurs while waiting for injection.[6] The fluorinated phenyl group is generally stable, but the methanesulfonyl-amino-acetic acid linkage could be susceptible to enzymatic action in un-inactivated biological samples.[7]

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Chromatography & Peak Shape Issues

Q5: My chromatogram shows a severely tailing peak for Compound FMSA. What are the causes and how can I fix it?

A5: Peak tailing for this analyte is almost always linked to its acidic nature interacting with the stationary phase.

  • Causality: The carboxylic acid group (pKa typically 3-5) can be partially ionized at intermediate pH values. The negatively charged analyte can then interact strongly with any positively charged sites (e.g., residual, un-capped silanols) on the silica support, causing tailing.

  • Solutions:

    • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to ~2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). This fully protonates the carboxylic acid, neutralizing its charge and eliminating the secondary interaction.

    • Increase Buffer Strength: If you are already using a buffer, ensure its concentration is sufficient (typically 10-20 mM) to control the pH effectively at the column surface.

    • Use a High-Purity Column: Employ a column specifically designed for good peak shape with acidic compounds, which has minimal residual silanol activity.

    • Check for Extra-Column Volume: Ensure all tubing is cut cleanly and properly seated in fittings to minimize dead volume, which can contribute to peak broadening and tailing.

Troubleshooting Logic for Poor Peak Shape ```dot

G start Problem: Poor Peak Shape q1 Is the peak Tailing or Fronting? start->q1 tailing Tailing q1->tailing Tailing fronting Fronting q1->fronting Fronting sol_tailing1 Action: Lower Mobile Phase pH to 2.5-3.0 with Formic Acid tailing->sol_tailing1 sol_tailing2 Action: Use a high-purity, end-capped column tailing->sol_tailing2 sol_fronting1 Action: Reduce sample concentration or injection volume fronting->sol_fronting1 sol_fronting2 Action: Ensure sample solvent is weaker than mobile phase fronting->sol_fronting2

Caption: Standard workflow for quantitative bioanalysis of Compound FMSA.

Section 3: Recommended Protocols & Starting Conditions

These protocols provide validated starting points for your method development. Optimization will be required for your specific instrumentation and matrix.

Protocol 1: Recommended LC-MS/MS Method Parameters

This table summarizes a robust set of starting parameters for a quantitative LC-MS/MS method.

ParameterRecommended ConditionRationale & Expert Notes
LC Column High-Purity C18, 2.1 x 50 mm, 1.8 µmA shorter column with small particles provides excellent efficiency and fast run times.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ~2.7 to ensure the analyte is in its neutral form for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient 5% B to 95% B over 3 minutesA generic starting gradient. Adjust based on analyte retention time and matrix interferences.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLKeep low to prevent overload and peak distortion.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group will readily deprotonate to form [M-H]⁻, making negative mode the logical choice.
MRM Transition Analyte Specific (e.g., 262.1 > 140.0)Note: These are hypothetical values. You MUST determine the exact precursor and product ions by infusing a standard solution. The precursor will be the [M-H]⁻ ion. A likely fragmentation would be the loss of the methanesulfonyl group or cleavage at the amino acid bond.
Internal Standard Stable Isotope-Labeled FMSAHighly recommended for bioanalysis to compensate for matrix effects and variability.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to remove proteins and phospholipids, significantly reducing matrix effects.

Materials:

  • Mixed-Mode Anion Exchange SPE Cartridges (e.g., a sorbent with both reversed-phase and anion-exchange properties).

  • Human Plasma with Anticoagulant (e.g., K₂EDTA).

  • Internal Standard (IS) spiking solution.

  • Reagents: Methanol, Acetonitrile, Water, Formic Acid, Ammonium Hydroxide.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS solution. Add 200 µL of 2% formic acid in water and vortex. This step lyses cells and ensures the analyte is protonated.

  • Condition Cartridge: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate Cartridge: Pass 1 mL of Water through the SPE cartridge.

  • Load Sample: Load the pre-treated sample onto the cartridge. The analyte will be retained by both reversed-phase and ion-exchange mechanisms.

  • Wash 1 (Polar Interferences): Wash with 1 mL of 5% Acetonitrile in water. This removes highly polar, unbound matrix components.

  • Wash 2 (Non-polar Interferences): Wash with 1 mL of Methanol. This removes lipids and phospholipids that are retained by reversed-phase but not ion-exchange.

  • Elute Analyte: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the anion-exchange sites, releasing the acidic analyte.

  • Dry Down: Evaporate the eluent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix, then transfer to an HPLC vial for analysis.

References
  • ENFSI DWG. (n.d.). Guidelines on Sampling of Illicit Drugs for Quantitative Analysis. European Network of Forensic Science Institutes. Retrieved from [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC, NIH. Retrieved from [Link]

  • Ebert, R. F. (1986). Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives. Analytical Biochemistry. Retrieved from [Link]

  • Asante, V., et al. (2020). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Retrieved from [Link]

  • Kralj, A., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Brambilla, G., et al. (2024). A LC-MS/MS procedure for the analysis of 19 perfluoroalkyl substances in food fulfilling recent EU regulations requests. PubMed. Retrieved from [Link]

  • Dong, M. W. (2024). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International. Retrieved from [Link]

  • Ismail, R., et al. (2020). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. MDPI. Retrieved from [Link]

  • Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Retrieved from [Link]

  • Gaugain-Juhel, M., et al. (2013). Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS. Journal of AOAC International. Retrieved from [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Appadurai, D., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. ResearchGate. Retrieved from [Link]

  • Wang, H., & Li, J. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Al-Asmari, F., et al. (2017). Simultaneous Screening and Quantification of Basic, Neutral and Acidic Drugs in Blood Using UPLC-QTOF-MS. Journal of Analytical Toxicology. Retrieved from [Link]

  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]

  • An, B., & Zhang, J. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Ventura, S., et al. (2010). The influence of matrix effects on high performance liquid chromatography-mass spectrometry methods development and validation. ResearchGate. Retrieved from [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Retrieved from [Link]

  • Callejon, R. M., et al. (2012). HPLC determination of amino acids with AQC derivatization in vinegars along submerged and surface acetifications and its relation to the microbiota. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic Acid Analogs as Potent EP2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of selective antagonists targeting the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Grounded in experimental data, we will explore how systematic chemical modifications to the [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid scaffold influence antagonist potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-inflammatory and immunomodulatory agents.

Introduction: The Rationale for Targeting the EP2 Receptor

The cyclooxygenase-2 (COX-2) enzyme is a well-established driver of inflammation through its production of prostaglandins, particularly PGE2. While COX-2 inhibitors have been successful anti-inflammatory drugs, their chronic use has been associated with significant cardiovascular and gastrointestinal side effects. This has spurred interest in more specific downstream targets within the prostaglandin signaling cascade[1].

PGE2 exerts its diverse effects by binding to four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4[2]. The EP2 receptor, which couples to the Gαs protein, is a key mediator of pro-inflammatory and proliferative signaling pathways[3][4]. Activation of EP2 by PGE2 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), triggering downstream signaling associated with inflammation, pain, and oncogenesis[2][4]. Consequently, the development of selective EP2 receptor antagonists represents a promising therapeutic strategy to mitigate inflammation while potentially avoiding the broad side effects of COX inhibition[1][3][4]. The this compound scaffold has emerged as a key pharmacophore in the design of such antagonists.

The EP2 Signaling Pathway

The binding of PGE2 to the EP2 receptor initiates a cascade of intracellular events. This pathway is central to understanding the mechanism of action for the antagonists discussed herein.

EP2_Signaling_Pathway cluster_membrane Cell Membrane EP2 EP2 Receptor G_protein Gαs Protein EP2->G_protein AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates PGE2 PGE2 (Agonist) PGE2->EP2 Binds & Activates Antagonist EP2 Antagonist (e.g., Acetic Acid Analogs) Antagonist->EP2 Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB Phosphorylation PKA->CREB Gene_Expression Pro-inflammatory Gene Expression EPAC->Gene_Expression CREB->Gene_Expression

Caption: PGE2/EP2 signaling cascade and point of antagonist intervention.

Core Structure-Activity Relationships

SAR studies on N-arylsulfonyl-amino acid analogs have revealed several key structural features that govern their potency and selectivity as EP2 antagonists. The core scaffold can be divided into three main regions for analysis:

  • The "Northern" Aromatic Ring (A-Region): The (2-Fluoro-phenyl) group.

  • The Sulfonyl-Amino-Acetic Acid Linker (B-Region): The central core responsible for key interactions.

  • The "Southern" Moiety (C-Region): A region for extensive modification to fine-tune properties.

A systematic evolution from first-generation acrylamide-based antagonists to second-generation amide derivatives has led to compounds with improved potency, selectivity, and metabolic stability[3][5]. The focus of this guide is on these second-generation leads, which possess the core structure related to the topic.

Modifications to the "Southern" C-Region

The most significant gains in potency and selectivity have been achieved by modifying the C-Region. Initial leads were optimized by replacing acrylamide functionalities to improve safety profiles[5]. Further exploration led to the discovery that incorporating specific heterocyclic rings, such as tetrazole, dramatically enhances potency and improves physicochemical properties like solubility and metabolic stability[1].

The following table summarizes the SAR of key C-Region modifications on an indole-based scaffold, a close analog to the phenyl-based core.

Compound IDC-Region MoietyEP2 Potency (Schild KB, nM)Selectivity vs. DP1 ReceptorKey Observation
Lead 1c (TG8-69) Indole-3-carboxamide47.8>1000-foldPotent lead with good selectivity but targeted for PK improvement.[6]
Analog 2a 5-Methoxyindole-3-carboxamide29.8>1000-foldMethoxy substitution provides a modest increase in potency.[6]
Analog 2d 5-Fluoroindole-3-carboxamide20.1>1000-foldHalogenation (Fluoro) at the 5-position enhances potency.[6]
Analog 2f (TG8-260) 5-Chloroindole-3-carboxamide 13.2 >500-fold Optimal halogen substitution; identified as a highly potent and orally bioavailable lead. [4][6]
Analog 7z 5-Tetrazole-indole48.5>1000-foldTetrazole introduction maintains high potency and significantly improves aqueous solubility and metabolic stability.[1][5]

Expert Analysis: The data clearly demonstrates that small, electron-withdrawing groups at the 5-position of the indole ring (a surrogate for the phenyl ring in this series) are highly favorable for potency. The progression from methoxy to fluoro and ultimately to chloro substitution (in compound TG8-260 ) reveals a halogen-dependent enhancement of antagonist activity[6]. This suggests that interactions within a specific hydrophobic pocket of the EP2 receptor are optimized by these substituents. Furthermore, the successful incorporation of a tetrazole ring highlights a key strategy for overcoming common drug development hurdles like poor solubility and rapid metabolism, without sacrificing potency[1][5].

Comparative Performance and Alternative Scaffolds

While the N-arylsulfonyl-amino acid scaffold is highly effective, other chemical classes also exhibit potent EP2 antagonism. A notable alternative developed by Pfizer, PF-04418948 , is based on an azetidine-carboxylic acid core[1][2].

Compound ClassRepresentative CompoundEP2 Potency (Ki or KB, nM)Key Structural Features
N-Arylsulfonyl-amino Acid Analogs TG8-26013.2 (KB)Amide linker, halogenated indole C-Region[4][6]
Azetidine-Carboxylic Acid Analogs PF-044189487.6 (Ki)Rigid azetidine core, biphenyl moiety[1]
Aminopyrimidine Analogs Lead Compound 29Excellent Potency (Specific value not disclosed)Aminopyrimidine scaffold replacing amide bond, carboxylic acid moiety for improved ADME[7]

These distinct scaffolds likely engage with the EP2 receptor in different binding modes, occupying unique pockets within the transmembrane domains[8]. The existence of multiple potent scaffolds provides diverse starting points for further drug design and optimization efforts, allowing for the development of antagonists with tailored properties for different therapeutic applications.

Experimental Protocols

Reproducibility and methodological transparency are cornerstones of scientific integrity. The following protocols are representative of the methods used to synthesize and evaluate the EP2 antagonists discussed in this guide.

General Synthetic Workflow

The synthesis of N-arylsulfonyl-amino acid analogs typically follows a convergent strategy involving two key steps: nucleophilic substitution to form the N-phenylglycine core, followed by sulfonylation or amidation.

Synthesis_Workflow Aniline Substituted Aniline (e.g., 2-Fluoroaniline) Step1 Step 1: Nucleophilic Substitution (NaOH, H₂O, Heat) Aniline->Step1 Chloroacetic Chloroacetic Acid Chloroacetic->Step1 Glycine_Core N-Aryl-glycine Intermediate Step1->Glycine_Core Step2 Step 2: Sulfonylation (Pyridine, DCM) Glycine_Core->Step2 Sulfonyl_Chloride Methanesulfonyl Chloride Sulfonyl_Chloride->Step2 Final_Product This compound Step2->Final_Product

Caption: General two-step synthesis for the core antagonist scaffold.

Step-by-Step Protocol for N-Phenyl-N-(phenylsulfonyl)glycine (General Procedure): [9]

  • Synthesis of N-Phenylglycine Intermediate:

    • Dissolve aniline (1.0 eq) and chloroacetic acid (1.1 eq) in an aqueous solution of sodium hydroxide.

    • Heat the reaction mixture under reflux for 4-6 hours, monitoring by TLC.

    • After cooling, acidify the mixture with HCl to precipitate the N-phenylglycine product.

    • Filter, wash with cold water, and dry the solid to yield the intermediate.

  • Sulfonylation to Yield Final Product:

    • Suspend N-phenylglycine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add pyridine (2.0 eq) to act as a base.

    • Cool the mixture in an ice bath and add benzenesulfonyl chloride (or methanesulfonyl chloride) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Perform an aqueous workup, extracting the product into an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Biological Evaluation: cAMP Functional Assay

The potency of EP2 antagonists is determined by their ability to inhibit PGE2-induced cAMP production in cells expressing the human EP2 receptor. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method for this evaluation[3][4][6].

Principle: The assay is a competitive immunoassay. A FRET signal is generated between a Europium cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor). cAMP produced by the cells competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal. The antagonist's potency is measured by its ability to prevent the PGE2-induced decrease in FRET[10].

Assay_Workflow Start Seed hEP2-expressing cells in 384-well plate Step1 Pre-incubate cells with antagonist compounds (various concentrations) Start->Step1 Step2 Stimulate with PGE2 (at EC₈₀ concentration) Step1->Step2 Step3 Lyse cells and add TR-FRET reagents (Anti-cAMP-Cryptate & cAMP-d2) Step2->Step3 Step4 Incubate to allow competitive binding Step3->Step4 End Read FRET signal (665nm / 620nm) Step4->End

Caption: Workflow for the TR-FRET based cAMP functional antagonist assay.

Step-by-Step Protocol (General): [3][10]

  • Cell Plating: Seed HEK293 or CHO cells stably expressing the human EP2 receptor into 384-well assay plates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the antagonist compounds. Add the compounds to the cells and pre-incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a fixed concentration of PGE2 (typically the concentration that elicits 80% of the maximal response, EC₈₀) to all wells except the negative controls.

  • Lysis and Detection: After a 30-60 minute incubation, lyse the cells and add the TR-FRET detection reagents (Europium-cryptate anti-cAMP antibody and d2-labeled cAMP) according to the manufacturer's protocol (e.g., Cisbio Bioassays)[3][6].

  • Signal Reading: Incubate for 60 minutes at room temperature to allow for equilibration of the competitive binding. Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀. Convert the IC₅₀ to a Schild KB value to quantify antagonist potency.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly promising class of selective EP2 receptor antagonists. The SAR is well-defined, with potency and pharmacokinetic properties being finely tunable through modifications to the peripheral aromatic systems. Compounds like TG8-260 have emerged from these studies, demonstrating high potency, selectivity, and excellent oral bioavailability, making them valuable tools for preclinical studies and potential therapeutic candidates[4][6].

Future work in this area will likely focus on:

  • Enhancing Brain Penetration: For CNS indications like neuroinflammation, analogs with improved brain-to-plasma ratios are needed.

  • Dual EP2/EP4 Antagonism: Given the complementary roles of EP2 and EP4 in some cancers, dual inhibitors may offer a more comprehensive therapeutic effect[8].

  • Clinical Translation: Advancing the most promising leads, like TG8-260, through further preclinical safety studies and into clinical trials to validate their efficacy in human diseases.

This guide provides a foundational understanding of the SAR for this important class of molecules, offering a data-driven framework to guide the rational design of the next generation of EP2-targeted therapeutics.

References

  • Jian, W., et al. (2022). Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. ACS Pharmacology & Translational Science. [Link]

  • Li, P., et al. (2022). Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. ACS Pharmacology & Translational Science. [Link]

  • Jiang, J., & Dingledine, R. (2021). EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics. ACS Pharmacology & Translational Science. [Link]

  • Ganesh, T. (2023). Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. Journal of Medicinal Chemistry. [Link]

  • Ganesh, T., et al. (2022). Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. ACS Pharmacology & Translational Science. [Link]

  • Lyothier, I., et al. (2025). Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists. ChemMedChem. [Link]

  • Narisada, M., et al. (1995). Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids and related compounds. Journal of Medicinal Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of N-methyl-N-phenylglycine. PrepChem.com. [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • van der Velden, W. J. C., et al. (2020). Characterization of the signalling modalities of prostaglandin E2 receptors EP2 and EP4 reveals crosstalk and a role for microtubules. bioRxiv. [Link]

  • Qu, C., et al. (2025). Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. Nature Communications. [Link]

  • Huang, Z., et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. [Link]

  • de la Fuente, C., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Biomedicines. [Link]

  • Southam, D., et al. (2019). In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity. The Journal of Immunology. [Link]

  • Donnelly-Roberts, D. L., et al. (2009). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry. [Link]

  • Jiang, J., et al. (2013). Development of second generation EP2 antagonists with high selectivity. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Reproducibility of Experiments Involving N-Sulfonylated Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the reproducibility of experiments involving novel chemical entities, using [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid as a primary example. Due to the limited publicly available experimental data on this specific compound, we will draw comparisons with a structurally related and well-characterized analogue, an N-phenylglycine derivative with demonstrated biological activity. This approach allows us to illustrate key experimental considerations and establish a robust methodology for evaluation.

Introduction to this compound and its Analogue

This compound (Compound A) is a synthetic amino acid derivative with the chemical formula C9H10FNO4S[1]. Its structure, featuring a fluorinated phenyl ring and a methanesulfonyl group, suggests potential applications in medicinal chemistry, where such moieties can influence pharmacokinetic and pharmacodynamic properties.

For the purpose of this comparative guide, we will examine Compound A in the context of a closely related N-phenylglycine derivative (Compound B), which has been identified as a potent and selective β3-adrenoceptor agonist[2]. The structural similarities between these compounds, particularly the N-phenylglycine core, provide a scientifically grounded basis for comparing their potential biological activities and the experimental methodologies used to assess them.

Compound A: this compound Compound B: A representative N-phenylglycine derivative with known β3-adrenoceptor agonist activity.

Synthesis and Characterization: A Reproducible Pathway

Proposed Synthesis of this compound (Compound A)

A potential synthetic route to Compound A involves a two-step process:

  • Sulfonylation of 2-Fluoroaniline: 2-Fluoroaniline is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine to form N-(2-fluorophenyl)methanesulfonamide.

  • Alkylation with a Glycine Equivalent: The resulting sulfonamide is then alkylated with an ethyl bromoacetate followed by hydrolysis of the ester to yield the final carboxylic acid product, this compound.

Detailed Protocol:

  • Step 1: Synthesis of N-(2-fluorophenyl)methanesulfonamide

    • Dissolve 2-fluoroaniline (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine (1.2 equivalents) dropwise.

    • Slowly add methanesulfonyl chloride (1.1 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of this compound

    • Dissolve the purified N-(2-fluorophenyl)methanesulfonamide (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Add ethyl bromoacetate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude ester is then hydrolyzed using lithium hydroxide in a mixture of THF and water.

    • Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Characterization: The identity and purity of the synthesized compound should be confirmed by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Comparative Biological Evaluation: A Focus on β3-Adrenoceptor Agonism

To provide a practical example of a comparative experiment, we will outline a protocol to assess the potential β3-adrenoceptor agonist activity of Compound A, using the known activity of Compound B as a benchmark[2]. β3-adrenoceptors are predominantly found in adipose tissue and the detrusor muscle of the bladder, and their agonists have therapeutic potential in treating conditions like overactive bladder and obesity.

Experimental Workflow for Assessing β3-Adrenoceptor Agonism

The following workflow describes a typical in vitro assay to determine the potency and selectivity of a test compound as a β3-adrenoceptor agonist.

G cluster_0 Cell Culture & Preparation cluster_1 cAMP Accumulation Assay cluster_2 Data Acquisition & Analysis A Culture CHO cells stably expressing human β1, β2, or β3 adrenoceptors B Harvest cells and resuspend in assay buffer A->B C Incubate cells with various concentrations of Compound A or Compound B B->C D Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation C->D E Lyse cells to release intracellular cAMP D->E F Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) E->F G Plot dose-response curves and calculate EC50 values F->G H Determine selectivity by comparing EC50 values across β1, β2, and β3 receptors G->H G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Compound A / Compound B (Agonist) Receptor β3-Adrenoceptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Lipolysis, Muscle Relaxation) PKA->Response Phosphorylates substrates leading to

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A Comparative Guide to Confirming Target Engagement for Novel Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies to confirm the target engagement of a novel investigational compound, [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid , hereafter referred to as Compound X . Given its structural features, particularly the arylsulfonamide scaffold and the carboxylic acid moiety, Compound X is hypothesized to be an inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in tissue remodeling and implicated in pathologies such as cancer and arthritis.[1][2][3]

For drug development professionals, confirming that a compound physically interacts with its intended target within a cellular context is a critical step in validating its mechanism of action and justifying further investigation.[4] This guide will compare three orthogonal, industry-standard assays for confirming the target engagement of Compound X with a representative MMP, MMP-9. We will also compare its performance with two known MMP inhibitors: Marimastat , a broad-spectrum hydroxamate-based MMP inhibitor, and Rebastinib , a kinase inhibitor known to have off-target effects on MMPs, to provide a comprehensive and realistic experimental landscape.

The Target: Matrix Metalloproteinase-9 (MMP-9) and Its Signaling Context

MMPs are key regulators of the extracellular matrix (ECM).[3] MMP-9 (also known as gelatinase B) is of particular interest due to its overexpression in many cancers, where it facilitates tumor invasion and metastasis by degrading type IV collagen, a major component of the basement membrane.[5][6] Its activity is tightly regulated, and its dysregulation is a hallmark of several diseases.[6] Understanding the engagement of an inhibitor with MMP-9 provides a direct link to its potential therapeutic efficacy.

The signaling pathways leading to MMP-9 expression are complex and often initiated by growth factors and inflammatory cytokines like TGF-β and IL-1.[5] These stimuli can activate intracellular signaling cascades, including the MAPK and NF-κB pathways, which in turn upregulate MMP-9 gene transcription.[5][7] Once active, MMP-9 can cleave a variety of substrates beyond the ECM, including growth factors and cell surface receptors, further propagating signaling that promotes cell migration and invasion.[6][8]

cluster_0 Upstream Signaling cluster_1 MMP-9 Action & Inhibition Growth Factors Growth Factors MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway Cytokines (TGF-β, IL-1) Cytokines (TGF-β, IL-1) Cytokines (TGF-β, IL-1)->MAPK Pathway NF-κB Pathway NF-κB Pathway Cytokines (TGF-β, IL-1)->NF-κB Pathway MMP-9 Gene Transcription MMP-9 Gene Transcription MAPK Pathway->MMP-9 Gene Transcription NF-κB Pathway->MMP-9 Gene Transcription Pro-MMP-9 Pro-MMP-9 MMP-9 Gene Transcription->Pro-MMP-9 Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Cell Migration & Invasion Cell Migration & Invasion ECM Degradation->Cell Migration & Invasion Compound X Compound X Compound X->Active MMP-9 A 1. Cell Treatment: Incubate cells with Compound X, Marimastat, Rebastinib, or vehicle. B 2. Heating: Aliquot cell suspensions and heat to a range of temperatures. A->B C 3. Cell Lysis: Lyse cells to release soluble proteins. B->C D 4. Separation: Centrifuge to pellet aggregated proteins. C->D E 5. Detection: Analyze soluble fraction for MMP-9 levels by Western Blot or ELISA. D->E F 6. Data Analysis: Plot remaining soluble MMP-9 vs. temperature to generate melt curves. E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol
  • Cell Culture and Treatment: Culture a human cancer cell line with high endogenous MMP-9 expression (e.g., HT1080 fibrosarcoma) to 80% confluency. Treat the cells with varying concentrations of Compound X, Marimastat, Rebastinib, or a vehicle control (DMSO) for 2 hours at 37°C. [9]2. Heating Step: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 45°C to 65°C) in a thermal cycler, followed by cooling to room temperature for 3 minutes. [10]3. Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. [10]4. Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection of Soluble MMP-9: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble MMP-9 in each sample using Western blotting or an ELISA.

  • Data Analysis: Quantify the band intensities (for Western blot) or ELISA signal for each temperature point. Normalize the data to the amount of soluble MMP-9 at the lowest temperature. Plot the normalized soluble MMP-9 fraction against temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

Expected Results and Interpretation
Compound Apparent Tagg (°C) ΔTagg (°C) vs. Vehicle Interpretation
Vehicle (DMSO)52.5-Baseline thermal stability of MMP-9.
Compound X (10 µM) 57.0 +4.5 Strong intracellular engagement with MMP-9.
Marimastat (10 µM)58.2+5.7Potent intracellular engagement with MMP-9.
Rebastinib (10 µM)52.8+0.3Negligible to very weak intracellular engagement with MMP-9.

A significant rightward shift in the melting curve for cells treated with Compound X and Marimastat would confirm that these compounds bind to and stabilize MMP-9 inside the cell. The minimal shift observed with Rebastinib would suggest poor target engagement in the cellular context, despite any potential activity in a biochemical assay.

II. Biochemical MMP-9 Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MMP-9. [11]A common method utilizes a fluorescence resonance energy transfer (FRET) peptide substrate. When the peptide is intact, a quencher molecule suppresses the fluorescence of a nearby fluorophore. Upon cleavage by active MMP-9, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Experimental Workflow

A 1. Assay Preparation: Add assay buffer, active MMP-9 enzyme, and test compounds to a microplate. B 2. Pre-incubation: Incubate for 30 minutes to allow compound-enzyme binding. A->B C 3. Reaction Initiation: Add MMP-9 FRET substrate to all wells. B->C D 4. Kinetic Measurement: Read fluorescence intensity over time at Ex/Em = 490/525 nm. C->D E 5. Data Analysis: Calculate the rate of reaction and determine the percent inhibition. D->E F 6. IC50 Determination: Plot percent inhibition vs. compound concentration to calculate IC50 values. E->F

Caption: Experimental workflow for a biochemical MMP-9 FRET-based activity assay.

Detailed Protocol
  • Reagent Preparation: Reconstitute purified, active human MMP-9 enzyme and the FRET peptide substrate in the provided assay buffer. Prepare serial dilutions of Compound X, Marimastat, and Rebastinib.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the test compounds at various concentrations, and the active MMP-9 enzyme. Include wells with enzyme and vehicle (positive control) and wells with buffer and substrate only (negative control).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 490/525 nm) every minute for 60 minutes using a fluorescence microplate reader.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot). Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Results and Interpretation
Compound IC50 (nM) Interpretation
Compound X 85 Potent inhibitor of MMP-9 enzymatic activity.
Marimastat15Very potent, broad-spectrum MMP inhibitor.
Rebastinib2,500Weak inhibitor of MMP-9 enzymatic activity.

A low nanomolar IC50 for Compound X would confirm its ability to directly inhibit MMP-9's catalytic function. This result, in conjunction with the CETSA data, provides strong evidence of on-target activity. The higher IC50 for Rebastinib would classify it as a much weaker inhibitor in this context.

III. Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides high-quality data on the kinetics of molecular interactions in real-time. [12][13]It measures the binding of an analyte (the compound) to a ligand (the target protein) that is immobilized on a sensor chip. [14]This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

Experimental Workflow

A 1. Chip Preparation: Immobilize purified MMP-9 onto a sensor chip (e.g., via amine coupling). B 2. Analyte Preparation: Prepare serial dilutions of the test compounds in running buffer. A->B C 3. Binding Measurement: Inject compounds over the sensor surface and a reference surface. B->C D 4. Association/Dissociation Monitoring: Record the SPR signal (Response Units) during injection and buffer flow. C->D E 5. Regeneration: Inject a regeneration solution to remove bound analyte. D->E F 6. Data Analysis: Fit the sensorgram data to a binding model to determine ka, kd, and KD. E->F

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol
  • Protein Immobilization: Purified recombinant human MMP-9 is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared in the same way but without the protein to allow for background subtraction.

  • Analyte Preparation: Prepare a series of concentrations for Compound X, Marimastat, and Rebastinib in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the different concentrations of each compound over the reference and MMP-9 surfaces at a constant flow rate.

  • Data Collection: The SPR response, measured in Response Units (RU), is monitored over time, generating a sensorgram. This includes an association phase during compound injection and a dissociation phase during which only running buffer flows over the chip.

  • Surface Regeneration: After each binding cycle, a specific regeneration solution (e.g., a low pH buffer) is injected to remove all bound compound from the MMP-9 surface, preparing it for the next injection.

  • Kinetic Analysis: The resulting sensorgrams are double-referenced (by subtracting the reference channel signal and a buffer blank) and then globally fit to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic constants ka, kd, and the affinity KD.

Expected Results and Interpretation
Compound ka (1/Ms) kd (1/s) KD (nM) Interpretation
Compound X 2.1 x 10^5 1.5 x 10^-2 71 High-affinity binding with a moderately fast dissociation rate.
Marimastat3.5 x 10^54.2 x 10^-312Very high-affinity binding with a slow dissociation rate.
Rebastinib8.9 x 10^32.5 x 10^-22,800Low-affinity binding with a fast dissociation rate.

The SPR data would provide a quantitative measure of the binding affinity of Compound X to MMP-9. A KD in the nanomolar range confirms a strong direct interaction. Comparing the on- and off-rates provides further insight into the binding mechanism. For example, Marimastat's very slow off-rate is characteristic of potent, tight-binding inhibitors.

Synthesis and Conclusion

Confirming target engagement is a cornerstone of modern drug discovery, providing the mechanistic confidence needed to advance a compound through the development pipeline. For our investigational compound, This compound (Compound X) , a tripartite approach provides the most robust and compelling evidence of on-target activity against its putative target, MMP-9.

  • CETSA would confirm that Compound X engages MMP-9 in its native, intracellular environment.

  • The Biochemical Activity Assay would demonstrate that this engagement translates into direct functional inhibition of the enzyme's catalytic activity.

  • SPR would provide a precise, quantitative measure of the binding affinity and kinetics, offering deep mechanistic insight into the interaction.

By comparing these results to those of a known potent inhibitor (Marimastat) and a weak/off-target inhibitor (Rebastinib), we can confidently contextualize the performance of Compound X. The hypothetical data presented here suggests that Compound X is a potent and selective MMP-9 inhibitor that warrants further investigation as a potential therapeutic agent. This integrated, multi-assay approach exemplifies a rigorous, self-validating system for target engagement confirmation, mitigating risks and enabling informed decision-making in drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.